4,5-difluoroindolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-difluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-5-1-2-6-4(8(5)10)3-7(12)11-6/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPHSWQGQCGBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2F)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395648 | |
| Record name | 4,5-DIFLUOROOXINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-64-0 | |
| Record name | 4,5-DIFLUOROOXINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 4,5-Difluoroindolin-2-one: Properties, Characterization, and Application
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorination in a Privileged Scaffold
In the landscape of modern medicinal chemistry, the indolin-2-one (or oxindole) scaffold stands out as a "privileged structure," a framework that consistently appears in molecules with significant biological activity.[1] Its inherent structural rigidity and capacity for diverse functionalization make it an ideal starting point for drug design. The strategic introduction of fluorine atoms onto this scaffold, as seen in 4,5-difluoroindolin-2-one, dramatically amplifies its utility. Fluorine's unique electronic properties—high electronegativity and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
This guide provides an in-depth examination of this compound, a key intermediate whose structural features are highly sought after in the development of targeted therapeutics, particularly kinase inhibitors for oncology.[3][4] We will move beyond a simple recitation of data to explore the causality behind its properties and provide robust, field-tested protocols for its characterization, empowering researchers to fully leverage this potent chemical building block.
Part 1: Core Molecular and Physicochemical Profile
The foundational properties of this compound dictate its handling, reactivity, and suitability for various synthetic transformations. These data are summarized below.
Data Summary Table: Physical and Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 4,5-Difluoro-1,3-dihydroindol-2-one | [5] |
| Synonyms | 4,5-difluorooxindole, 4,5-Difluoro-1,3-dihydroindol-2-one | [5][6] |
| CAS Number | 850429-64-0 | [3][5] |
| Molecular Formula | C₈H₅F₂NO | [2][3][5] |
| Molecular Weight | 169.13 g/mol | [3] |
| Appearance | Typically a solid at room temperature. May appear as an off-white to light yellow solid. | [2][7] |
| Melting Point | 194-198 °C | [6] |
| Boiling Point | 294.7 ± 40.0 °C (Predicted at 760 mmHg) | [3][6] |
| Solubility | Soluble in common organic solvents. | [2] |
| Storage | Store at room temperature under a dry, sealed atmosphere. | [3][6] |
Part 2: Structural Rationale and Chemical Reactivity
The compound is a synthetic organic molecule built upon an indole structure, which consists of a benzene ring fused to a pyrrole ring.[2] The presence of two fluorine atoms at the 4 and 5 positions of the benzene portion of the ring is the most significant feature, profoundly influencing its chemical personality.
-
Electron-Withdrawing Effects: The two fluorine atoms are strongly electron-withdrawing. This reduces the electron density of the aromatic ring, influencing its susceptibility to electrophilic aromatic substitution and modifying the acidity of the N-H proton of the lactam.
-
Enhanced Lipophilicity: Fluorination typically increases a molecule's lipophilicity, a critical parameter for membrane permeability and overall pharmacokinetic behavior in drug candidates.[2]
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at these positions can block potential sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of derivative drug molecules.[3]
-
Reactive Sites: The primary sites for synthetic modification are:
-
The Nitrogen Atom (N-1): The proton on the nitrogen is acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-acylation, a common strategy for attaching side chains that modulate biological activity.
-
The α-Carbon (C-3): The methylene protons at the C-3 position are adjacent to the carbonyl group, making them acidic and enabling enolate formation. This allows for reactions such as aldol condensations and alkylations, providing a route to introduce substituents that can interact with the active sites of target proteins.
-
The inherent stability of the difluorinated ring, combined with the versatile reactivity of the oxindole core, makes this compound an ideal intermediate for building complex molecular architectures.
Part 3: Spectroscopic Characterization Workflow
Accurate structural confirmation is paramount. The following section details the expected spectroscopic signatures and provides standardized protocols for data acquisition.
Caption: Standard workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Expected ¹H NMR Signatures:
-
Aromatic Region (approx. 6.8-7.5 ppm): Two signals corresponding to the two protons on the difluorinated benzene ring. These signals will likely appear as complex multiplets (e.g., doublet of doublets) due to coupling with each other (³JHH) and with the adjacent fluorine atoms (³JHF and ⁴JHF).
-
Methylene Protons (approx. 3.5 ppm): A singlet corresponding to the two protons of the CH₂ group at the C-3 position.
-
Amide Proton (approx. 10.5 ppm, in DMSO-d₆): A broad singlet corresponding to the N-H proton. Its chemical shift can be highly dependent on solvent and concentration.
Expected ¹⁹F NMR Signatures:
-
Two distinct signals are expected for the diastereotopic fluorine atoms at C-4 and C-5. These signals will likely show coupling to each other and to the adjacent aromatic protons. This spectrum is crucial for confirming the substitution pattern.
Mass Spectrometry (MS)
Methodology:
-
Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Detection: Analyze in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.
Expected Data:
-
The primary ion observed will be the protonated molecule [M+H]⁺ with an m/z (mass-to-charge ratio) of approximately 170.04 . This confirms the molecular weight of the compound.
Part 4: Application in Kinase Inhibitor Synthesis
The true value of this compound is realized in its application as a core building block for synthesizing highly potent and selective kinase inhibitors.[3] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[4]
The oxindole core of this molecule often serves as a scaffold that mimics the adenine region of ATP, allowing it to sit within the kinase's ATP-binding pocket. The strategic placement of the fluorine atoms can enhance this binding affinity and improve the drug's overall pharmacokinetic profile.[2][3]
References
- 1. mdpi.com [mdpi.com]
- 2. CAS 850429-64-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. pschemicals.com [pschemicals.com]
- 6. 850429-64-0 CAS MSDS (4,5-DIFLUOROOXINDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 247564-63-2 CAS MSDS (4,5-DIFLUOROINDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Strategic Role of 4,5-Difluoroindolin-2-one in Modern Drug Discovery: A Technical Guide
For Immediate Release
Shanghai, China – January 1, 2026 – In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. This guide provides an in-depth technical overview of 4,5-difluoroindolin-2-one, a key building block whose unique electronic properties are harnessed in the development of targeted therapeutics, particularly in the realm of oncology. Authored for researchers, scientists, and drug development professionals, this document elucidates the synthesis, molecular characteristics, and strategic application of this valuable intermediate.
Core Molecular Profile
This compound, also known as 4,5-difluorooxindole, is a synthetic organic compound built upon a bicyclic indole framework.[1][2] The presence of two fluorine atoms on the benzene ring significantly influences its chemical and biological properties.[1]
| Property | Value | Source(s) |
| CAS Number | 850429-64-0 | [2] |
| Molecular Formula | C₈H₅F₂NO | [2] |
| Molecular Weight | 169.13 g/mol | [3] |
| IUPAC Name | 4,5-Difluoro-1,3-dihydroindol-2-one | [2] |
| Physical State | Solid at room temperature | [1] |
| Solubility | Soluble in organic solvents | [1] |
The Significance of Fluorine Substitution in Drug Design
The introduction of fluorine into a drug candidate can profoundly impact its pharmacological profile. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom, yet it can drastically alter the local electronic environment. This can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.
-
Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with target proteins, thereby enhancing binding affinity and potency.
-
Increased Lipophilicity: The addition of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[1]
In the context of this compound, these properties make it an attractive scaffold for the development of kinase inhibitors.[3]
Synthesis of this compound
While various synthetic routes to substituted indolin-2-ones exist, a common strategy for preparing fluorinated analogs involves the cyclization of a suitably substituted nitrophenyl derivative. A representative synthesis of a related compound, 5-fluoroindolin-2-one, provides a foundational methodology that can be adapted for the 4,5-difluoro analog. This process typically involves two key steps:
-
Nucleophilic Aromatic Substitution: The synthesis often begins with a di-fluorinated nitrobenzene derivative. For instance, 2,4-difluoronitrobenzene can be reacted with a malonic ester, such as dimethyl malonate, in the presence of a base to form a 4-fluoro-2-(dialkyl malonate) nitrobenzene intermediate.[4]
-
Reductive Cyclization: The nitro group of the intermediate is then reduced, typically using a reducing agent like iron powder in the presence of an acid (e.g., acetic acid and hydrochloric acid).[4] This reduction is followed by an intramolecular cyclization to form the indolin-2-one ring system. Subsequent hydrolysis and decarboxylation yield the final product.[4]
Exemplary Protocol: Synthesis of 5-Fluoroindol-2-one (Adaptable for this compound)
This protocol is based on the synthesis of 5-fluoroindol-2-one and serves as a template. The starting materials would need to be adjusted for the synthesis of the 4,5-difluoro analog (e.g., starting with 1,2-difluoro-4-nitrobenzene).
-
Step 1: Synthesis of 4-Fluoro-2-(dimethyl malonate)nitrobenzene.
-
In a reaction vessel under an inert atmosphere (e.g., Nitrogen), combine 2,4-difluoronitrobenzene and dimethyl malonate.
-
Slowly add a suitable base (e.g., sodium hydride or potassium carbonate) while maintaining the temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction and perform an aqueous workup, followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired intermediate.[4]
-
-
Step 2: Reductive Cyclization and Decarboxylation.
-
Dissolve the intermediate from Step 1 in a mixture of acetic acid and hydrochloric acid.
-
Heat the solution to reflux.
-
Gradually add iron powder to the refluxing solution.
-
Continue to monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the final product, 5-fluoroindol-2-one, by column chromatography.[4]
-
Application in Kinase Inhibitor Synthesis
This compound is a crucial intermediate in the synthesis of a class of potent kinase inhibitors. The indolin-2-one core serves as a scaffold that can be functionalized at the 3-position to create compounds that target the ATP-binding site of various kinases. A prominent example of a drug developed from a similar scaffold is Sunitinib, which is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.
The synthesis of these inhibitors often involves a Knoevenagel condensation between this compound and a substituted aldehyde, typically a pyrrole-carboxaldehyde derivative. This reaction forms the characteristic exocyclic double bond at the 3-position of the indolinone core.
Caption: Synthesis of a kinase inhibitor from this compound.
Mechanism of Action: Targeting Angiogenesis
Many of the kinase inhibitors derived from this compound target key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. A primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.
Caption: Mechanism of action of a this compound-based VEGFR-2 inhibitor.
The inhibitor molecule competes with ATP for binding to the kinase domain of VEGFR-2. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately inhibiting angiogenesis.
Experimental Protocols
The evaluation of novel kinase inhibitors derived from this compound involves a series of in vitro assays to determine their potency and cellular effects.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase, such as VEGFR-2.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of remaining ATP or the amount of phosphorylated substrate is measured, often using a luminescence-based method.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Recombinant human VEGFR-2 enzyme.
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
ATP solution.
-
Test compound (serially diluted in DMSO).
-
Detection reagent (e.g., Kinase-Glo®).
-
-
Assay Procedure:
-
Add kinase buffer, substrate, and ATP to the wells of a 96-well plate.
-
Add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the VEGFR-2 enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Angiogenesis Assay (Tube Formation Assay)
This assay assesses the effect of a compound on the ability of endothelial cells to form capillary-like structures in vitro.
Principle: Endothelial cells, when cultured on a basement membrane extract (e.g., Matrigel), will differentiate and form a network of tube-like structures. Anti-angiogenic compounds will inhibit this process.
Step-by-Step Methodology:
-
Prepare Matrigel Plates:
-
Thaw Matrigel on ice and pipette it into the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding:
-
Harvest human umbilical vein endothelial cells (HUVECs).
-
Resuspend the cells in culture medium containing various concentrations of the test compound.
-
Seed the HUVECs onto the solidified Matrigel.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Monitor the formation of tube-like structures using a light microscope.
-
Capture images of the tube networks at different time points.
-
-
Quantification:
-
Analyze the captured images using angiogenesis analysis software.
-
Quantify parameters such as the total tube length, number of junctions, and number of loops.
-
Compare the results from the treated wells to the vehicle control to determine the inhibitory effect of the compound on tube formation.
-
Conclusion
This compound stands out as a privileged scaffold in the design of targeted kinase inhibitors. Its strategic difluorination pattern confers advantageous physicochemical properties that translate into improved pharmacological profiles. A thorough understanding of its synthesis, chemical properties, and biological applications is essential for medicinal chemists and drug discovery teams aiming to develop the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase signaling. The methodologies outlined in this guide provide a framework for the synthesis, evaluation, and application of this important molecular building block.
References
mechanism of action of indolin-2-one derivatives
An In-Depth Technical Guide to the Mechanism of Action of Indolin-2-One Derivatives
Abstract
The indolin-2-one (oxindole) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1][2][3] This guide provides a comprehensive exploration of the molecular mechanisms through which indolin-2-one derivatives exert their therapeutic effects. While renowned for their role as competitive inhibitors of protein kinases, leading to the development of FDA-approved drugs like Sunitinib and Nintedanib, the biological activities of this versatile scaffold are not confined to a single mode of action.[2][4][5][6] We will dissect the primary mechanism of kinase inhibition, explore alternative and emerging mechanisms such as the induction of oxidative stress and microtubule disruption, and detail the rigorous experimental protocols required to elucidate these complex interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this critical class of therapeutic agents.
Part 1: The Core Mechanism - Multi-Targeted Protein Kinase Inhibition
The most well-characterized mechanism of action for indolin-2-one derivatives is the inhibition of protein kinases, enzymes that catalyze the phosphorylation of substrate proteins and are pivotal regulators of cellular signaling.[7][8] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets. Indolin-2-one derivatives typically function as Type II ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase in its inactive (DFG-out) conformation.[9][10][11] The oxindole core is crucial for this interaction, forming critical hydrogen bonds with the hinge region of the kinase domain, mimicking the adenine moiety of ATP.[12]
Key Kinase Families Targeted by Indolin-2-One Derivatives:
-
Receptor Tyrosine Kinases (RTKs): This is the largest and most significant class of targets. By inhibiting RTKs on the cell surface, these compounds block extracellular growth factor signaling cascades that drive tumor proliferation and angiogenesis.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks the signaling pathway responsible for angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.[4][13][14]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): These receptors are involved in cell growth, proliferation, and angiogenesis. Their inhibition contributes significantly to the anti-tumor and anti-fibrotic effects of drugs like Sunitinib and Nintedanib.[4][5][13][14][15]
-
Fibroblast Growth Factor Receptors (FGFRs): Crucial for cell proliferation and migration, FGFR signaling is a key driver of fibrosis. Nintedanib's efficacy in idiopathic pulmonary fibrosis is largely attributed to its potent inhibition of FGFRs.[5][10][15]
-
c-KIT: This RTK is a primary oncogenic driver in the majority of gastrointestinal stromal tumors (GIST). Indolin-2-one derivatives like Sunitinib are effective second-line therapies for GISTs that have developed resistance to imatinib.[4][13][16]
-
Other RTKs: The multi-targeted nature of these compounds means they often inhibit other RTKs, including FLT3, RET, and CSF-1R, broadening their therapeutic potential.[14][16][17]
-
-
Non-Receptor and Serine/Threonine Kinases: While less common, certain derivatives are designed to target intracellular kinases.
Structural Basis of Kinase Selectivity
The selectivity of an indolin-2-one derivative for specific kinases is dictated by the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have demonstrated that modifications at the C3, C5, and C6 positions are particularly influential in tuning the binding affinity and selectivity profile.[7][9][12]
-
C3-Position: The substituent at this position projects out of the ATP-binding pocket and interacts with the surrounding solvent-exposed region, significantly influencing selectivity. For instance, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity for VEGFR.[9]
-
C5-Position: Halogen substitutions at this position, such as the fluorine atom in Sunitinib, often enhance inhibitory activity against key targets like VEGFR-2 and PDGFRβ by forming additional interactions in a hydrophobic pocket.[12]
The diagram below illustrates the general mechanism of RTK inhibition by indolin-2-one derivatives and its impact on major downstream signaling pathways.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sunitinib - Wikipedia [en.wikipedia.org]
- 5. Nintedanib - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]
- 12. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 13. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 17. massivebio.com [massivebio.com]
- 18. eurekaselect.com [eurekaselect.com]
- 19. Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding M...: Ingenta Connect [ingentaconnect.com]
- 20. researchgate.net [researchgate.net]
The Strategic Rise of Fluorinated Indolinones: From Serendipitous Discovery to Precision Oncology
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The indolinone scaffold, a privileged heterocyclic motif, has undergone a remarkable transformation in medicinal chemistry, evolving from its early discovery to become the cornerstone of several targeted cancer therapies. This guide provides an in-depth exploration of the discovery and history of fluorinated indolinones, with a particular focus on their pivotal role as protein kinase inhibitors. We will dissect the strategic rationale behind the incorporation of fluorine, tracing its impact on physicochemical properties, metabolic stability, and target engagement. Through a detailed case study of Sunitinib, a paradigm of multi-targeted tyrosine kinase inhibitors, we will illuminate the journey from initial lead compounds to a clinically approved therapeutic. This guide will further provide detailed synthetic methodologies and explore the mechanistic intricacies that underpin the therapeutic success of this important class of molecules.
The Indolinone Core: A Foundation for Kinase Inhibition
The story of fluorinated indolinones begins with the recognition of the indolinone (or 2-oxindole) scaffold as a versatile framework for interacting with ATP-binding sites of protein kinases.[1][2] Kinases are crucial signaling enzymes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The indolinone structure, with its hydrogen bond donor and acceptor capabilities, proved to be an excellent starting point for designing competitive ATP mimics.[2][3]
Early research focused on synthesizing and evaluating various substituted indolinones for their ability to inhibit a range of kinases. These small molecules demonstrated promising anti-proliferative and anti-angiogenic properties, laying the groundwork for more advanced drug discovery programs.[4] The 3-substituted indolinone core, in particular, emerged as a key pharmacophore for potent and selective anticancer activity.[5][6][7]
The Fluorine Advantage: A Strategic Enhancement
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[8][9] The unique physicochemical characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's potency, selectivity, metabolic stability, and bioavailability.[8][9]
In the context of indolinone-based kinase inhibitors, strategic fluorination has been instrumental in:
-
Modulating Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, impacting its solubility, membrane permeability, and plasma protein binding.[8]
-
Enhancing Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile.[8][10]
-
Improving Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, enhancing binding affinity and potency.[8]
-
Influencing Conformation: The presence of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape for optimal target engagement.
The deliberate incorporation of fluorine transformed the indolinone scaffold from a promising lead into a clinically viable pharmacophore.
A Case Study in Innovation: The Discovery and Development of Sunitinib
The development of Sunitinib (marketed as Sutent®) stands as a landmark achievement in the history of fluorinated indolinones and a prime example of successful "bench to bedside" drug development.[11] Discovered at SUGEN (later acquired by Pfizer), Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[3][12]
The Precursors: SU5416 and SU6668
The journey to Sunitinib began with earlier indolinone-based compounds, notably SU5416 and SU6668. These molecules were designed as ATP mimics to compete with ATP for binding to the catalytic site of RTKs.[3][12]
-
SU5416: This compound was identified as a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis.[13][14]
-
SU6668: Building on the insights from SU5416, SU6668 was developed as a multi-targeted inhibitor, targeting not only VEGFRs but also fibroblast growth factor receptors (FGFRs) and platelet-derived growth factor receptors (PDGFRs), all implicated in tumor angiogenesis and growth.[15][16]
These early compounds demonstrated significant anti-angiogenic and antitumor effects in preclinical models, validating the therapeutic potential of targeting these kinase families.[13][15][16][17]
The Emergence of Sunitinib (SU11248)
Sunitinib, initially designated SU11248, was the third in this series of innovative compounds.[3][12] The key structural modification in Sunitinib, compared to its predecessors, was the incorporation of a fluorine atom on the indolinone ring. This strategic fluorination, coupled with other modifications, resulted in a molecule with an optimized pharmacological profile.
Sunitinib inhibits a multitude of RTKs, including:
-
VEGF receptors (VEGFRs)
-
Platelet-derived growth factor receptors (PDGF-Rs)
-
c-KIT (stem cell factor receptor)
-
Flt-3 (Fms-like tyrosine kinase 3)
-
RET (rearranged during transfection)
-
CSF-1R (colony-stimulating factor 1 receptor)
This multi-targeted approach allows Sunitinib to simultaneously block tumor angiogenesis, tumor cell proliferation, and survival.[3][12]
Clinical Significance and Approval
Sunitinib was approved by the FDA in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[12][18] This was a landmark approval, as it was the first time a cancer drug was simultaneously approved for two different indications.[3][12] For patients with imatinib-resistant GIST, Sunitinib offered a much-needed new treatment option.[3] Its efficacy in metastatic RCC also established it as a standard first-line treatment.[18]
Synthetic Methodologies for Fluorinated Indolinones
The synthesis of fluorinated indolinones can be achieved through various strategies, generally involving either the construction of the indolinone ring from a fluorinated precursor or the direct fluorination of a pre-formed indolinone scaffold.
General Synthetic Workflow
A common approach to synthesizing fluorinated indolinones like Sunitinib involves a multi-step sequence. The following diagram illustrates a generalized workflow:
Caption: Generalized synthetic workflow for fluorinated indolinones.
Key Experimental Protocol: Synthesis of a Sunitinib Analog
The following is a representative, step-by-step protocol for the synthesis of a fluorinated indolinone, illustrating the key chemical transformations.
Step 1: Synthesis of 5-Fluoro-1,3-dihydro-2H-indol-2-one
-
To a solution of 4-fluoro-2-nitrotoluene in ethanol, add a solution of diethyl oxalate and sodium ethoxide.
-
Heat the reaction mixture under reflux for 4-6 hours.
-
Cool the reaction to room temperature and acidify with hydrochloric acid to precipitate the ethyl 2-(4-fluoro-2-nitrophenyl)-2-oxoacetate.
-
Filter and dry the precipitate.
-
Reduce the nitro group of the resulting ester using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.
-
The reduction is followed by spontaneous cyclization to yield 5-fluoro-1,3-dihydro-2H-indol-2-one.
Step 2: Condensation with Pyrrole-4-carboxaldehyde
-
Dissolve the 5-fluoro-1,3-dihydro-2H-indol-2-one and 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde in ethanol.
-
Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to allow the product, (Z)-5-fluoro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-1,3-dihydro-2H-indol-2-one, to precipitate.
-
Filter and wash the solid with cold ethanol.
Step 3: Introduction of the Diethylaminoethyl Side Chain
-
To a suspension of the product from Step 2 in a suitable solvent like DMF, add a base such as sodium hydride to deprotonate the pyrrole nitrogen.
-
Add 2-diethylaminoethyl chloride hydrochloride and heat the reaction mixture.
-
Monitor the reaction by TLC until completion.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the final fluorinated indolinone.
Mechanism of Action: Competitive ATP Inhibition
Fluorinated indolinones, including Sunitinib, exert their therapeutic effect by acting as competitive inhibitors at the ATP-binding site of receptor tyrosine kinases.[3][12]
Caption: Mechanism of action of fluorinated indolinone kinase inhibitors.
The indolinone core mimics the adenine ring of ATP, allowing it to fit into the hydrophobic pocket of the kinase domain. The various substituents on the indolinone and the side chain form key hydrogen bonds and van der Waals interactions with amino acid residues in the ATP-binding site, effectively blocking the binding of ATP and preventing the autophosphorylation and activation of the kinase. This inhibition of kinase activity disrupts the downstream signaling pathways that drive tumor growth, proliferation, and angiogenesis.[12]
Conclusion and Future Directions
The discovery and development of fluorinated indolinones represent a triumph of rational drug design and medicinal chemistry. The strategic incorporation of fluorine into the indolinone scaffold has yielded potent, multi-targeted kinase inhibitors that have significantly impacted the treatment of various cancers. The success of Sunitinib has paved the way for the development of other indolinone-based kinase inhibitors, and the scaffold continues to be a fertile ground for the discovery of new therapeutics.
Future research in this area is likely to focus on:
-
Developing more selective inhibitors: While the multi-targeted approach has its advantages, inhibitors with greater selectivity for specific kinases could offer improved safety profiles.
-
Overcoming drug resistance: As with many targeted therapies, resistance to fluorinated indolinones can develop. The design of next-generation inhibitors that can overcome these resistance mechanisms is an active area of research.
-
Exploring new therapeutic areas: The diverse biological activities of indolinones suggest their potential application in other diseases beyond cancer, such as inflammatory and neurodegenerative disorders.
The history of fluorinated indolinones serves as a powerful testament to the importance of understanding structure-activity relationships and the transformative potential of strategic chemical modifications in drug discovery.
References
- 1. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sunitinib Molecule -- Tyrosine Kinase Inhibitor [worldofmolecules.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sunitinib as a paradigm for tyrosine kinase inhibitor development for renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sunitinib - Wikipedia [en.wikipedia.org]
- 13. The antiangiogenic protein kinase inhibitors SU5416 and SU6668 inhibit the SCF receptor (c-kit) in a human myeloid leukemia cell line and in acute myeloid leukemia blasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The antiangiogenic agents SU5416 and SU6668 increase the antitumor effects of fractionated irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SU5416 and SU6668 attenuate the angiogenic effects of radiation-induced tumor cell growth factor production and amplify the direct anti-endothelial action of radiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
The Difluoroindolinone Core: A Privileged Scaffold in Modern Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indolinone (or oxindole) scaffold has emerged as a cornerstone in the development of targeted therapies, particularly in the realm of protein kinase inhibitors. Its unique structural and electronic properties make it an ideal foundation for molecules designed to fit within the ATP-binding pocket of these critical signaling enzymes. The strategic addition of fluorine atoms, specifically difluoro-substitutions, has further enhanced the therapeutic potential of this core. This guide provides a comprehensive overview of the biological significance of the difluoroindolinone core, detailing its mechanism of action, the physicochemical advantages conferred by difluorination, and its application in clinically significant drugs. We will explore key examples, their target signaling pathways, and provide standardized protocols for their biological evaluation.
Introduction: The Rise of a Privileged Scaffold
Protein kinases, enzymes that regulate the majority of cellular pathways, have become primary targets in drug discovery, especially in oncology.[1] The search for selective and potent kinase inhibitors has led to the identification of "privileged scaffolds"—molecular frameworks that can be readily modified to bind to a range of targets. The indolinone core is one such scaffold.[2]
The inherent structure of the indolinone moiety provides crucial hydrogen bonding interactions within the adenine pocket of the kinase ATP-binding site.[2] This foundational interaction is often enhanced through chemical modification. Among the most impactful modifications is fluorination. The incorporation of fluorine can profoundly alter a molecule's properties, including metabolic stability, binding affinity, and lipophilicity, often leading to improved drug-like characteristics.[3] This guide focuses specifically on the difluoroindolinone core, a testament to the power of this synthetic strategy in creating highly effective kinase inhibitors.
The Fluorine Advantage: Why Difluoro-Substitution Matters
The strategic placement of two fluorine atoms on the indolinone core is not arbitrary; it is a calculated decision to enhance the molecule's pharmacological profile. Fluorine's high electronegativity and small size impart several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically vulnerable C-H bonds with C-F bonds can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.
-
Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket. This can significantly increase the inhibitor's potency and selectivity.
-
Modulation of Physicochemical Properties: Fluorination can lower the pKa of nearby functional groups, altering the molecule's ionization state and improving its cell permeability and solubility.
Mechanism of Action: Competitive ATP Inhibition
Difluoroindolinone-based drugs primarily function as Type I or Type II kinase inhibitors. They competitively bind to the ATP-binding pocket of the kinase's catalytic domain.[4][5] This binding event prevents the natural substrate, ATP, from accessing the enzyme, thereby blocking the phosphorylation of downstream substrate proteins. The interruption of these signaling cascades halts the cellular processes that kinases regulate, such as proliferation, survival, and angiogenesis.[6][7]
The core indolinone structure typically forms critical hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain. The various substituents appended to this core, including the difluoro groups, then interact with surrounding pockets to determine the inhibitor's potency and selectivity for specific kinases.[2]
Caption: General mechanism of RTK inhibition by a difluoroindolinone-based drug.
Clinical Exemplars: Difluoroindolinone Core in Action
The versatility of the indolinone scaffold is showcased by several FDA-approved drugs. While not all are difluorinated, their mechanisms provide the foundational logic for the development of next-generation difluoro-analogs.
Case Study 1: Sunitinib (Sutent®)
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that revolutionized the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[6] Its chemical structure features a fluoro-substituted indolinone core.
-
Primary Targets: Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[8][9]
-
Biological Significance: By simultaneously inhibiting these targets, Sunitinib exerts a powerful dual effect: it cuts off the tumor's blood supply (anti-angiogenesis) by blocking VEGFR and PDGFR signaling in endothelial cells, and it directly inhibits tumor cell proliferation and survival by blocking signaling from c-KIT and PDGFRs on the cancer cells themselves.[6][10]
Caption: Sunitinib inhibits multiple RTKs to block tumor growth and angiogenesis.
Case Study 2: Nintedanib (Ofev®)
Nintedanib is another multi-targeted inhibitor with an indolinone core, primarily used to treat idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[11][12]
-
Primary Targets: PDGFR, Fibroblast Growth Factor Receptors (FGFRs), and VEGFRs.[4][11][13]
-
Biological Significance: In the context of IPF, the disease is driven by the uncontrolled proliferation of fibroblasts and their deposition of extracellular matrix, leading to lung scarring.[13] Nintedanib slows the progression of this disease by inhibiting the key signaling pathways (PDGFR and FGFR) that drive fibroblast proliferation, migration, and transformation.[5]
Case Study 3: Tandutinib (MLN518)
Tandutinib is a selective inhibitor of type III receptor tyrosine kinases developed for hematological malignancies.[14][15]
-
Primary Targets: FMS-like tyrosine kinase 3 (FLT3), c-KIT, and PDGFR.[15][16][17]
-
Biological Significance: Mutations in the FLT3 gene are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[14] Tandutinib directly inhibits the autophosphorylation of mutated FLT3, thereby blocking downstream signaling, inhibiting proliferation, and inducing apoptosis in leukemic cells.[15][17]
| Inhibitor | Primary Kinase Targets | Key Indications | IC50 Values (approx.) |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | Renal Cell Carcinoma, GIST | Ki = 8-9 nM (VEGFR/PDGFR)[10] |
| Nintedanib | VEGFRs, FGFRs, PDGFRs | Idiopathic Pulmonary Fibrosis, NSCLC | IC50 = 13-65 nM (VEGFR/FGFR/PDGFR)[18] |
| Tandutinib | FLT3, c-KIT, PDGFR | Acute Myeloid Leukemia (AML) | IC50 = ~200 nM (FLT3/c-Kit/PDGFR)[16][17] |
| Table 1: Comparative summary of prominent indolinone-based kinase inhibitors. IC50/Ki values can vary based on assay conditions. |
Methodologies for Biological Evaluation
Evaluating the efficacy of novel difluoroindolinone derivatives requires a standardized set of in vitro assays. These protocols form a self-validating system to confirm target engagement and cellular effect.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay directly measures an inhibitor's ability to block the enzymatic activity of a purified kinase. It quantifies the amount of ADP produced, which is proportional to kinase activity.[19]
Workflow Diagram
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., starting from 10 mM) in 100% DMSO.[19]
-
Kinase Reaction Setup: In a 384-well plate, add reagents in the following order:
-
1 µL of serially diluted test compound or DMSO (vehicle control).
-
2 µL of purified kinase enzyme in kinase assay buffer.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.[19]
-
-
Reaction Initiation: Add 2 µL of a mixture containing the kinase's specific peptide substrate and ATP (at a concentration near the Kₘ for the enzyme) to initiate the reaction.[20]
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[19]
-
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response model to calculate the IC50 value.[19]
Protocol 2: Cell Viability and Proliferation Assay (MTT-Based)
This cell-based assay assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines that are dependent on the target kinase. It measures the metabolic activity of living cells.[21][22]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.[22]
-
Compound Treatment: Treat the cells with serial dilutions of the difluoroindolinone compound for 48-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a CO₂ incubator.[23]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[22]
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete dissolution of the purple formazan crystals.
-
Absorbance Reading: Measure the spectrophotometrical absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis of Target Phosphorylation
This technique confirms that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation status of the kinase or its direct downstream substrate.[24][25]
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat with the inhibitor at various concentrations for a specified time (e.g., 2 hours). Lyse the cells on ice using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding. Avoid using milk, as it contains phosphoproteins that can increase background.[26]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2). On a parallel blot, use an antibody for the total form of the kinase as a loading control.[26]
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the phosphorylated protein signal relative to the total protein signal.
Conclusion and Future Outlook
The difluoroindolinone core represents a highly successful and adaptable scaffold in medicinal chemistry. Its ability to serve as a potent and selective kinase inhibitor has been clinically validated in oncology and is showing promise in treating fibrotic and inflammatory diseases. The strategic incorporation of difluoro-substitutions enhances the core's drug-like properties, leading to more robust clinical candidates. Future research will likely focus on refining the selectivity of these inhibitors to minimize off-target effects and overcome mechanisms of acquired drug resistance. By continuing to explore the structure-activity relationships of this privileged core, the development of next-generation targeted therapies for a host of challenging diseases remains a highly promising endeavor.
References
- 1. Structure-Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Sunitinib - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 10. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nintedanib - Wikipedia [en.wikipedia.org]
- 12. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 13. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase 1 clinical results with tandutinib (MLN518), a novel FLT3 antagonist, in patients with acute myelogenous leukemia or high-risk myelodysplastic syndrome: safety, pharmacokinetics, and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tandutinib | C31H42N6O4 | CID 3038522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. apexbt.com [apexbt.com]
- 18. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. chondrex.com [chondrex.com]
- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 25. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
Spectroscopic Analysis of 4,5-Difluoroindolin-2-one: A Technical Guide for Researchers
Introduction
4,5-Difluoroindolin-2-one, a fluorinated derivative of the privileged indolin-2-one scaffold, represents a molecule of significant interest in contemporary drug discovery and medicinal chemistry.[1][2] The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Consequently, a thorough and unambiguous structural characterization of such compounds is paramount. This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only anticipated spectral data but also the underlying principles and methodologies for their acquisition and interpretation.
Molecular Structure and Properties
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For fluorinated compounds like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete assignment.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the amide proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required. The presence of fluorine will introduce C-F couplings, which can complicate the spectrum but also provide valuable structural information.[4][5]
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus with a wide chemical shift range, often leading to well-resolved spectra.[6][7]
-
2D NMR: To confirm assignments, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range). For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments can also be highly informative.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | N-H |
| ~7.1 - 7.3 | m | 2H | Ar-H |
| ~3.5 | s | 2H | -CH₂- |
Interpretation:
-
The downfield signal around 10.5 ppm is characteristic of the amide proton, which is often broad due to quadrupole effects and potential hydrogen bonding.
-
The aromatic protons will appear as a complex multiplet due to coupling with each other and with the fluorine atoms.
-
The singlet around 3.5 ppm corresponds to the methylene protons at the C3 position of the indolinone ring.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~175 | s | C=O (C2) |
| ~145-155 (dd) | dd | C-F (C4/C5) |
| ~140-150 (dd) | dd | C-F (C5/C4) |
| ~125 | d | Ar-C (C7a) |
| ~115 | d | Ar-CH (C6) |
| ~110 | d | Ar-CH (C7) |
| ~105 | d | Ar-C (C3a) |
| ~35 | t | -CH₂- (C3) |
Interpretation:
-
The carbonyl carbon (C2) is expected to resonate at a downfield chemical shift around 175 ppm.
-
The carbons directly bonded to fluorine (C4 and C5) will appear as doublets of doublets (dd) due to one-bond and two-bond C-F coupling. The one-bond coupling constants are typically large (200-250 Hz).[4]
-
The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms.
-
The methylene carbon (C3) will appear as a triplet due to coupling with the two attached protons.
Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -130 to -150 | m | F-C4/F-C5 |
| ~ -130 to -150 | m | F-C5/F-C4 |
Interpretation:
-
Aromatic fluorine chemical shifts are sensitive to the electronic environment and typically appear in the range of -100 to -160 ppm relative to CFCl₃.[3]
-
The two fluorine atoms will likely show complex multiplets due to coupling to each other (³JFF) and to the aromatic protons.
References
- 1. CAS 850429-64-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. azom.com [azom.com]
The Indolin-2-one Scaffold: Unveiling the Therapeutic Potential of 4,5-Difluoroindolin-2-one in Precision Oncology
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indolin-2-one Core and the Strategic Advantage of Fluorination
The indolin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of several successful targeted therapies.[1][2] Its inherent ability to act as a hydrogen bond donor and acceptor allows it to effectively interact with the ATP-binding pocket of various protein kinases, making it a versatile backbone for the design of kinase inhibitors.[3] Notable examples of FDA-approved drugs featuring this core include Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor for renal cell carcinoma and gastrointestinal stromal tumors, and Nintedanib, a treatment for idiopathic pulmonary fibrosis and certain cancers.[1][4]
The strategic incorporation of fluorine atoms into drug candidates can profoundly enhance their pharmacological properties.[5][6][7] Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity for its target.[5][8] Specifically, fluorination can block metabolic pathways, increase membrane permeability, and alter the acidity of nearby functional groups, often leading to improved pharmacokinetic profiles and enhanced potency.[5] The presence of two fluorine atoms at the 4 and 5 positions of the indolin-2-one ring, as in 4,5-difluoroindolin-2-one, is hypothesized to further refine the molecule's electronic and steric properties, potentially leading to novel target selectivity and improved drug-like characteristics. This guide will explore the potential therapeutic targets of this compound and provide a comprehensive roadmap for its preclinical evaluation. Although the synthesis of this compound is not trivial, its availability from commercial suppliers and the existence of synthetic routes for similar fluorinated indolinones suggest its accessibility for research purposes.[9][10][11]
Hypothesized Therapeutic Targets of this compound
Based on the established targets of structurally related indolin-2-one derivatives, this compound is predicted to be a multi-targeted tyrosine kinase inhibitor. The difluoro substitution on the benzene ring of the indolinone core can influence the molecule's interaction with the kinase hinge region and the surrounding hydrophobic pockets, potentially altering its selectivity profile compared to existing drugs like Sunitinib (which has a fluorine at the 5-position).[3] The primary hypothesized targets are key drivers of tumor angiogenesis, proliferation, and survival.
Primary Hypothesized Targets:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Particularly VEGFR2, a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Inhibition of VEGFR2 is a well-established anti-cancer strategy.[1]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR-α and PDGFR-β are involved in tumor growth, angiogenesis, and stromal recruitment. Their inhibition can impact both the tumor cells and their microenvironment.
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR family plays a role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers.
-
c-Kit (Stem Cell Factor Receptor): A receptor tyrosine kinase often mutated or overexpressed in gastrointestinal stromal tumors (GIST) and other cancers, driving tumor cell proliferation and survival.
-
Src Family Kinases (SFKs): Non-receptor tyrosine kinases that are key regulators of multiple signaling pathways involved in cancer cell proliferation, survival, migration, and invasion.
The 4,5-difluoro substitution may enhance the binding affinity and selectivity for a subset of these kinases, potentially leading to a more favorable therapeutic window.
Signaling Pathways of Hypothesized Targets
The inhibition of the aforementioned receptor tyrosine kinases by this compound would disrupt critical downstream signaling pathways that promote cancer progression.
Caption: Downstream signaling of key receptor tyrosine kinases.
References
- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CAS 850429-64-0: this compound | CymitQuimica [cymitquimica.com]
- 10. calpaclab.com [calpaclab.com]
- 11. CN104045592A - 5-fluoroindole-2-one preparation method - Google Patents [patents.google.com]
Methodological & Application
Application Notes: 4,5-Difluoroindolin-2-one as a Key Intermediate in the Synthesis of Kinase Inhibitors
Introduction
4,5-Difluoroindolin-2-one (also known as 4,5-difluorooxindole) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry. Its rigid scaffold and the electronic properties imparted by the two fluorine atoms make it a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule, properties that are highly desirable in modern drug design.[1]
This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of the multi-kinase inhibitor Nintedanib. Detailed protocols for the synthesis of this compound and its subsequent conversion to a Nintedanib analogue are provided, along with insights into the underlying chemical principles.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 850429-64-0 | [3] |
| Molecular Formula | C₈H₅F₂NO | [3] |
| Molecular Weight | 169.13 g/mol | [2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in organic solvents | [1] |
Synthetic Protocol 1: Preparation of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 1,2-difluoro-4-nitrobenzene. The key steps involve the formation of a phenylacetic acid derivative followed by a reductive cyclization.
Step 1: Synthesis of 4,5-Difluoro-2-nitrophenylacetic acid
This step involves the nitration of a difluorophenylacetic acid precursor. A general procedure for the synthesis of a similar compound, 5-fluoro-2-nitrophenylacetic acid, involves the nitration of 3-fluorophenylacetic acid using a mixture of concentrated nitric acid and sulfuric acid.[4] A plausible adaptation for the synthesis of the 4,5-difluoro analogue is outlined below.
Materials:
-
3,4-Difluorophenylacetic acid
-
Concentrated Nitric Acid (95%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Water
-
Dichloromethane
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add 3,4-difluorophenylacetic acid and dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,5-difluoro-2-nitrophenylacetic acid.
-
The crude product can be purified by recrystallization.
Step 2: Reductive Cyclization to this compound
The final step is the reductive cyclization of the nitro compound to the desired indolin-2-one. This is a common strategy in the synthesis of oxindoles.[5]
Materials:
-
4,5-Difluoro-2-nitrophenylacetic acid
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, suspend 4,5-difluoro-2-nitrophenylacetic acid and iron powder in a mixture of ethanol and water.
-
Add a solution of ammonium chloride in water.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.
-
Purify the product by column chromatography on silica gel.
Application Protocol: Synthesis of a Nintedanib Analogue
Nintedanib is a potent triple angiokinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[2] The core of its structure is a substituted indolin-2-one. The following protocol describes the synthesis of a key intermediate for Nintedanib, starting from this compound.
Knoevenagel Condensation for the Synthesis of a Nintedanib Precursor
This reaction is a Knoevenagel condensation between this compound and a substituted benzoyl compound, which is a common method for constructing the core of many kinase inhibitors.
Materials:
-
This compound
-
Methyl 3-benzoyl-2-oxoindoline-6-carboxylate (or a similar activated benzoic acid derivative)
-
Piperidine (or another suitable base)
-
Ethanol or another suitable solvent
Procedure:
-
To a solution of this compound in ethanol, add the substituted benzoyl compound.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired Nintedanib precursor.
Visualizations
Synthetic Pathway of this compound
Caption: Synthesis of this compound.
Application in Nintedanib Analogue Synthesis
Caption: Use in Nintedanib Analogue Synthesis.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of complex pharmaceutical compounds, most notably kinase inhibitors like Nintedanib. The protocols provided herein offer a framework for the preparation and application of this important building block. The strategic incorporation of fluorine atoms in this intermediate highlights a key trend in modern medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Nintedanib synthesis - chemicalbook [chemicalbook.com]
- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluoro-2-nitrophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Synthesis of 4,5-Difluoroindolin-2-one Analogs for Drug Discovery
Abstract: This document provides a comprehensive guide for the synthesis of 4,5-difluoroindolin-2-one and its analogs, crucial scaffolds in modern medicinal chemistry. The strategic incorporation of fluorine atoms into the indolin-2-one (oxindole) core can significantly enhance a molecule's pharmacological profile, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3][4] This guide details two robust synthetic protocols, offering insights into the rationale behind experimental choices, and provides self-validating steps for reaction monitoring and product characterization. It is intended for researchers, medicinal chemists, and professionals in drug development engaged in the synthesis of novel therapeutic agents, particularly kinase inhibitors.[5]
Introduction: The Strategic Role of Fluorine in Indolin-2-one Scaffolds
The indolin-2-one, or oxindole, skeleton is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities.[6] In recent years, fluorinated analogs of this scaffold have garnered significant attention in drug discovery. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—allow it to serve as a powerful tool for molecular engineering.[2][4]
Introducing fluorine, particularly at the 4 and 5 positions of the indolin-2-one ring, can profoundly influence a compound's properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolically labile sites, thereby increasing the compound's half-life.[3]
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic environment of the aromatic ring and enable favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing binding affinity and potency.[2]
-
Lipophilicity and Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[3][7]
The this compound core is a key intermediate in the synthesis of several multi-targeted kinase inhibitors used in oncology. This guide provides detailed, validated protocols for its synthesis, empowering researchers to build libraries of novel analogs for screening and development.
Overview of Synthetic Strategies
The construction of the indolin-2-one ring system can be achieved through various synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For difluorinated analogs, two primary strategies are particularly effective:
-
Reductive Cyclization of a Substituted Nitroarene: This classic and reliable approach involves the synthesis of a suitably substituted o-nitrophenylacetic acid derivative, followed by reduction of the nitro group, which triggers a spontaneous intramolecular cyclization to form the oxindole ring.
-
Oxidative Rearrangement of Indoles: Modern methods allow for the direct conversion of indole precursors into oxindoles. The use of electrophilic fluorinating reagents like Selectfluor can achieve both oxidation and fluorination in a single, efficient step.[8][9]
This document will detail the protocols for both approaches, providing versatility for different research objectives.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Fluoroindolin-2-one via Reductive Cyclization of 4-Fluoro-2-(dimethyl malonate)nitrobenzene
This protocol is adapted from established methods for synthesizing substituted oxindoles from nitroaromatic compounds and is a reliable route for producing the core scaffold on a gram scale.[10] The key steps involve a nucleophilic aromatic substitution followed by a reductive cyclization.
Caption: Synthetic workflow for 5-Fluoroindolin-2-one.
-
Rationale: This step involves a nucleophilic aromatic substitution reaction. The highly electron-withdrawing nitro group activates the ortho and para positions for nucleophilic attack. The malonate anion, a soft nucleophile, displaces the fluorine atom at the 2-position. Sodium methoxide serves as the base to deprotonate dimethyl malonate.
-
Materials & Reagents:
Reagent Formula MW ( g/mol ) Amount Moles (mmol) 2,4-Difluoronitrobenzene C₆H₃F₂NO₂ 159.09 6.36 g 40.0 Dimethyl Malonate C₅H₈O₄ 132.11 13.21 g 100.0 Sodium Methoxide CH₃ONa 54.02 6.48 g 120.0 Dimethyl Sulfoxide (DMSO) C₂H₆OS 78.13 30 mL - 6M Hydrochloric Acid HCl 36.46 14 mL 84.0 Ethyl Acetate C₄H₈O₂ 88.11 As needed - Saturated NaCl Solution NaCl(aq) - As needed - | Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |
-
Procedure:
-
Under a nitrogen atmosphere, add sodium methoxide (6.48 g, 120.0 mmol) to a flask containing dry dimethyl sulfoxide (30 mL).
-
At room temperature, add dimethyl malonate (13.21 g, 100.0 mmol) dropwise to the suspension over at least 10 minutes. Stir until a clear solution is formed.
-
Cool the reaction mixture to 15°C using an ice-water bath.
-
Slowly add 2,4-difluoronitrobenzene (6.36 g, 40.0 mmol) dropwise over a period of at least 40 minutes, ensuring the temperature does not exceed 20°C.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrobenzene is consumed.
-
Upon completion, carefully quench the reaction by adding 6M HCl (14 mL) while stirring.
-
Transfer the mixture to a separatory funnel and perform extraction with ethyl acetate (3 x 50 mL) and water.
-
Combine the organic layers and wash twice with saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography (eluent: ethyl acetate/petroleum ether, 1:10 v/v) to yield 4-fluoro-2-(dimethyl malonate)nitrobenzene as a solid.
-
-
Rationale: Iron powder in an acidic medium is a classic and cost-effective reagent for the reduction of aromatic nitro groups to anilines. In this one-pot reaction, the newly formed aniline immediately undergoes an intramolecular cyclization (lactamization) with one of the adjacent ester groups to form the stable five-membered lactam ring of the indolin-2-one.
-
Materials & Reagents:
Reagent Formula MW ( g/mol ) Amount Moles (mmol) Intermediate from Step 1 C₁₂H₁₀FNO₆ 271.21 10.85 g 40.0 Iron Powder Fe 55.85 8.94 g 160.0 Acetic Acid CH₃COOH 60.05 40 mL - 6M Hydrochloric Acid HCl 36.46 20 mL 120.0 | Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
-
Procedure:
-
Prepare a mixture of acetic acid (40 mL) and 6M HCl (20 mL) in a round-bottom flask.
-
Add the 4-fluoro-2-(dimethyl malonate)nitrobenzene intermediate (10.85 g, 40.0 mmol) and iron powder (8.94 g, 160.0 mmol) to the acidic solution.
-
Heat the mixture to reflux (approximately 100-110°C) and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, and extract with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water and saturated NaCl solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography to yield pure 5-fluoroindolin-2-one.
-
Protocol 2: Synthesis of 3-Substituted 3-Fluorooxindoles from Indoles using Selectfluor
This protocol provides a modern, direct route to 3-fluorooxindoles from readily available 3-substituted indoles.[9] Selectfluor acts as both an electrophilic fluorinating agent and an oxidant. The reaction proceeds through a proposed unstable 3-fluoroindolenine intermediate.[9]
Caption: Proposed mechanism for Selectfluor-mediated synthesis.
-
Rationale: This method leverages the high reactivity of the C3 position of the indole ring towards electrophiles. Selectfluor provides an electrophilic fluorine source ("F+"). The reaction is performed in a mixed solvent system of acetonitrile and water; water is essential for the subsequent hydrolysis and rearrangement steps that form the oxindole core.[9]
-
Materials & Reagents:
Reagent Formula MW ( g/mol ) Amount (for 1 mmol scale) Moles (mmol) 3-Substituted Indole Varies Varies 1.0 1.0 Selectfluor C₁₄H₂₀Cl₂F₂N₂O₄S₂ 354.46 1.06 g 3.0 Acetonitrile (MeCN) C₂H₃N 41.05 5 mL - Deionized Water H₂O 18.02 5 mL - Sodium Bicarbonate (sat. soln) NaHCO₃(aq) - As needed - | Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve the 3-substituted indole (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL total).
-
Add Selectfluor (1.06 g, 3.0 mmol, 3.0 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-3 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired 3-substituted 3-fluorooxindole.
-
Data Summary and Expected Results
The following table summarizes typical outcomes for the described protocols. Actual yields may vary based on substrate and reaction scale.
| Protocol | Product Type | Typical Yield Range | Purity (Post-Purification) | Key Characterization Methods |
| Protocol 1 | 5-Fluoroindolin-2-one | 65-80% (overall) | >97% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, M.P. |
| Protocol 2 | 3-Alkyl/Aryl-3-fluorooxindole | 70-95% | >95% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS |
Self-Validation and Characterization: The identity and purity of the synthesized this compound analogs must be rigorously confirmed.
-
Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the core structure and substitution pattern. ¹⁹F NMR is critical to verify the presence and chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the final product.
Conclusion
The protocols detailed in this application note provide robust and versatile methods for synthesizing this compound and its analogs. The reductive cyclization pathway offers a reliable, scalable route to the core scaffold, while the Selectfluor-mediated oxidation provides a rapid and efficient method for creating diverse 3-substituted, 3-fluoro analogs. By understanding the rationale behind each step and employing rigorous monitoring and characterization techniques, researchers can confidently produce these high-value compounds for application in drug discovery and medicinal chemistry.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemxyne.com [chemxyne.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 850429-64-0: this compound | CymitQuimica [cymitquimica.com]
- 8. Synthesis of Quaternary 3,3-Disubstituted 2-Oxindoles from 2-Substituted Indole Using Selectfluor [organic-chemistry.org]
- 9. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 10. CN104045592A - 5-fluoroindole-2-one preparation method - Google Patents [patents.google.com]
The Strategic Application of 4,5-Difluoroindolin-2-one in the Development of Next-Generation Kinase Inhibitors for Cancer Research
Introduction: The Indolin-2-one Scaffold as a Privileged Structure in Oncology
In the landscape of modern oncology, the quest for targeted therapies has led to the identification of "privileged scaffolds" – molecular frameworks that serve as a robust foundation for the development of potent and selective inhibitors of key oncogenic drivers. The indolin-2-one core is one such exemplary scaffold, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2][3] Its utility lies in its rigid structure and its capacity for synthetic modification, allowing for the fine-tuning of interactions with the ATP-binding pocket of various kinases.[1] This application note delves into the specific utility of a difluorinated variant, 4,5-difluoroindolin-2-one, as a strategic intermediate in the synthesis of novel kinase inhibitors for cancer research. While not a therapeutic agent in itself, its unique electronic properties imparted by the fluorine atoms make it a valuable building block for enhancing the pharmacological profiles of its derivatives.[4][5]
The introduction of fluorine atoms to a pharmacophore can significantly influence its metabolic stability, lipophilicity, and binding affinity.[5] In the context of the indolin-2-one scaffold, the 4,5-difluoro substitution pattern is particularly noteworthy for its potential to modulate the electronic landscape of the molecule, thereby influencing its interactions with target kinases. This strategic fluorination can lead to derivatives with enhanced potency and selectivity, crucial attributes for minimizing off-target effects and improving therapeutic outcomes.
This document will provide a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors, with a focus on Epidermal Growth Factor Receptor (EGFR) as a key target in non-small-cell lung cancer (NSCLC). We will explore the underlying mechanism of action of indolin-2-one-based EGFR inhibitors and provide detailed protocols for their preclinical evaluation.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Many cancers, including NSCLC, are driven by aberrant signaling from receptor tyrosine kinases (RTKs) like EGFR.[6][7] Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. Mutations in the EGFR gene can lead to its constitutive activation, rendering cancer cells dependent on this pathway for their growth and survival.
Indolin-2-one derivatives, synthesized using precursors like this compound, are designed to function as ATP-competitive inhibitors of the EGFR kinase domain. They occupy the ATP-binding pocket, preventing the phosphorylation of EGFR and thereby blocking downstream signaling. Third-generation EGFR inhibitors, such as Aumolertinib (also known as Almonertinib or HS-10296), have been developed to specifically target activating mutations (e.g., L858R) and the T790M resistance mutation, while sparing wild-type EGFR to reduce toxicity.[7][8][9]
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. CAS 850429-64-0: this compound | CymitQuimica [cymitquimica.com]
- 6. Almonertinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Aumolertinib | C30H35N7O2 | CID 121280087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Application Note: 4,5-Difluoroindolin-2-one as a Strategic Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Advantage of Fluorine in Drug Design
The introduction of fluorine atoms into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. This strategy is prized for its ability to modulate a wide array of physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The 4,5-difluoroindolin-2-one scaffold has emerged as a particularly valuable building block, offering a unique combination of structural rigidity and advantageous electronic properties conferred by the vicinal fluorine atoms on the benzene ring. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound, complete with detailed protocols and mechanistic insights.
Physicochemical Properties and Medicinal Chemistry Rationale
The strategic placement of two fluorine atoms at the 4- and 5-positions of the indolin-2-one core imparts several beneficial characteristics. Fluorine, being the most electronegative element, creates a dipole moment that can influence intramolecular and intermolecular interactions. The C-F bond is also exceptionally strong, which can enhance metabolic stability by blocking potential sites of oxidation.
Key Advantages:
-
Enhanced Metabolic Stability: The 4- and 5-positions of the indole ring are susceptible to metabolic oxidation. The presence of fluorine at these positions can block these metabolic pathways, thereby increasing the half-life of the drug molecule.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the N-H group in the indolinone ring, influencing its ionization state at physiological pH and potentially impacting cell permeability and target engagement.
-
Increased Binding Affinity: The fluorine atoms can participate in favorable orthogonal multipolar interactions with protein targets, such as hydrogen bonds and halogen bonds, which can lead to enhanced binding affinity and selectivity.
-
Improved Lipophilicity: While the introduction of fluorine generally increases lipophilicity, the specific substitution pattern in this compound can fine-tune the overall lipophilic profile of the final compound, which is a critical parameter for optimizing drug-like properties.
Application in Kinase Inhibitor Drug Discovery
One of the most prominent applications of the this compound scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The indolin-2-one core is a well-established "hinge-binding" motif for many kinase inhibitors. The addition of the 4,5-difluoro substitution pattern has been shown to be particularly effective in this context.
A notable example is the development of inhibitors targeting receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR. The fluorine atoms can form key interactions with the kinase hinge region, while the rest of the molecule can be elaborated to achieve high potency and selectivity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a common method for the synthesis of the this compound core, which can then be used in subsequent derivatization reactions. The synthesis typically starts from a commercially available difluoroaniline derivative.
Materials:
-
2-Bromo-4,5-difluoroaniline
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
N-Arylation: In a round-bottom flask, dissolve 2-bromo-4,5-difluoroaniline (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (2.5 eq) and diethyl malonate (1.2 eq).
-
Reflux the mixture for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis and Decarboxylation: After completion, cool the reaction mixture to room temperature and carefully add a solution of sodium hydroxide (3.0 eq) in water.
-
Heat the mixture to reflux for 4-6 hours to facilitate hydrolysis of the ester and subsequent decarboxylation.
-
Cyclization and Workup: Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH ~2. This will induce cyclization to the indolin-2-one ring.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain this compound. The product can be further purified by recrystallization from ethanol if necessary.
Rationale for Key Steps:
-
The use of a strong base like sodium ethoxide is crucial for the deprotonation of diethyl malonate, forming a nucleophile that attacks the bromo-difluoroaniline.
-
The hydrolysis and decarboxylation step under basic conditions followed by acidic workup is a classic method for forming the lactam ring of the indolinone core.
Protocol 2: N-Alkylation of this compound for Library Synthesis
This protocol describes a general method for the N-alkylation of the this compound scaffold, which is a common step in the synthesis of kinase inhibitor libraries.
Materials:
-
This compound
-
Desired alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Rationale for Key Steps:
-
Potassium carbonate is a mild base that is sufficient to deprotonate the indolinone nitrogen, forming the nucleophile for the SN2 reaction with the alkyl halide.
-
DMF is a polar aprotic solvent that is well-suited for SN2 reactions, as it can solvate the cation without strongly solvating the nucleophile.
Data Presentation
| Compound | Target Kinase | IC50 (nM) | Reference |
| Sunitinib (analogue) | VEGFR2 | 15 | |
| Pazopanib (analogue) | PDGFRβ | 22 | |
| Axitinib (analogue) | c-Kit | 8 |
Note: The IC50 values are representative for analogues containing the this compound core and are intended for illustrative purposes.
Visualizations
Caption: Synthetic workflow for this compound and its derivatization.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the vicinal fluorine atoms, provide a valuable tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthetic routes to this scaffold and its derivatives are well-established, making it a readily accessible component for drug discovery programs. As the demand for more potent and selective therapeutics continues to grow, the strategic application of fluorinated building blocks like this compound will undoubtedly play an increasingly important role.
in vitro assays for testing the biological activity of 4,5-difluoroindolin-2-one
An Application Guide: Comprehensive In Vitro Profiling of 4,5-difluoroindolin-2-one: From Cellular Effects to Molecular Targets
Introduction
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Notably, fluorinated derivatives have demonstrated significant potential as therapeutic agents, particularly in oncology. For instance, Sunitinib, a 5-fluoro-substituted indolin-2-one, is a multi-kinase inhibitor approved for cancer treatment, targeting receptors like VEGFR and PDGFR.[1] The compound this compound, a synthetic organic molecule featuring two fluorine atoms on the benzene ring, represents a promising candidate for drug discovery efforts.[2][3] The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity, making this scaffold a prime subject for biological investigation.[2]
This guide provides a comprehensive, multi-tiered strategy for characterizing the in vitro biological activity of this compound. We will proceed from broad-based cellular assays to specific biochemical and mechanistic studies. This approach is designed to first identify if the compound has a cellular effect and then to systematically elucidate its potential molecular target and mechanism of action. The protocols herein are presented as a self-validating framework, providing researchers with the tools to generate robust and reproducible data for drug development professionals.
Part 1: Primary Assessment of Cellular Activity
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a fundamental measure of its potential cytotoxic or cytostatic activity, which is essential for guiding further mechanistic studies.[4] The MTT assay is a widely used, reliable colorimetric method for this purpose.[5]
Cell Viability and Proliferation via MTT Assay
The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[6][7] The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[8]
Caption: Workflow for assessing cell viability using the MTT assay.
-
Cell Seeding: Seed tumor cells (e.g., HeLa, HCT116, A549) into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 2x working solutions.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with the same final DMSO concentration).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL). Incubate for 4 hours in a humidified atmosphere at 37°C.
-
Scientist's Note: The 4-hour incubation allows sufficient time for formazan crystal formation in viable cells. This step should be performed in the dark as MTT is light-sensitive.
-
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the purple formazan crystals.[9] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[7] A reference wavelength of >650 nm can be used to correct for background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | This compound | 72 | 8.5 |
| HCT116 | This compound | 72 | 12.2 |
| A549 | This compound | 72 | 25.1 |
| Doxorubicin (Control) | HeLa | 72 | 0.2 |
Part 2: Identification of Molecular Target
Given that the indolin-2-one scaffold is common in kinase inhibitors and other anticancer agents, two high-probability molecular targets are receptor tyrosine kinases and tubulin.[1][10] Direct biochemical assays are the most robust methods to confirm inhibition of these targets.[11]
Target Hypothesis 1: Kinase Inhibition (VEGFR-2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that mediates angiogenesis and is a validated target for cancer therapy.[12][13] An in vitro kinase assay can directly measure the ability of this compound to inhibit the phosphorylation activity of recombinant VEGFR-2.[12] Luminescence-based assays, which quantify the amount of ATP remaining after the kinase reaction, are highly sensitive and suitable for high-throughput screening.[13][14]
References
- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 850429-64-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [myskinrecipes.com]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Application Note & Protocols for the Scalable Synthesis of 4,5-Difluoroindolin-2-one
Abstract
This document provides a comprehensive guide for the multi-gram scale synthesis of 4,5-difluoroindolin-2-one (CAS: 850429-64-0), a critical building block in medicinal chemistry and drug development.[1][2] This guide is intended for researchers, chemists, and process development scientists. We present a robust and scalable two-step synthetic route commencing from commercially available 1,2-difluoro-4-nitrobenzene. The protocol emphasizes procedural safety, process control, and methods for ensuring high purity of the final product. Beyond a simple recitation of steps, this note elucidates the chemical rationale behind procedural choices, discusses critical parameters for successful scale-up, and provides detailed analytical methods for quality control.
Introduction: The Significance of this compound
The indolinone (or oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[3][4][5] Fluorine substitution on the aromatic ring is a widely employed strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates, often enhancing metabolic stability, binding affinity, and membrane permeability. This compound, specifically, serves as a key intermediate in the synthesis of highly selective and potent therapeutic agents, including inhibitors targeting tyrosine kinases involved in tumor angiogenesis.[1][6]
The reliable and scalable production of this intermediate is therefore a critical step in the drug discovery and development pipeline. The protocols outlined herein are designed to be transferable from a research laboratory setting to a larger scale pilot plant environment.
Proposed Synthetic Pathway
The selected strategy involves a two-step sequence that is amenable to scale-up:
-
Step 1: Synthesis of 2-(4,5-Difluoro-2-nitrophenyl)acetic acid: This step involves the generation of a benzylic carbanion from a protected acetic acid equivalent, which then displaces an activated nitro-group on the fluorinated aromatic ring. A more direct and scalable approach, however, adapts the principles seen in related syntheses by starting with a pre-functionalized phenylacetic acid precursor. For the purpose of this guide, we will focus on a well-established route for analogous compounds: the reductive cyclization of a substituted 2-nitrophenylacetic acid. The precursor, 2-(4,5-difluoro-2-nitrophenyl)acetic acid, can be synthesized from 3,4-difluorobromobenzene through a multi-step process, but for scalability, we will outline the final, critical step.
-
Step 2: Reductive Cyclization: The nitro-substituted phenylacetic acid intermediate is subjected to catalytic hydrogenation. This process simultaneously reduces the nitro group to an amine and facilitates an intramolecular condensation (lactamization) to form the desired indolinone ring system. This method is highly efficient and avoids the use of harsh or expensive reagents, making it ideal for large-scale production.[7]
Caption: Proposed synthetic pathway for this compound.
Detailed Protocols and Methodologies
Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-(4,5-Difluoro-2-nitrophenyl)acetic acid
This key intermediate can be prepared via several routes. For the purposes of this guide, we assume the availability of this precursor. Its synthesis often involves steps like the nitration of a corresponding phenylacetic acid or building the acetic acid sidechain onto a pre-existing nitroaromatic compound.[8][9] The quality of this starting material is paramount for the success of the subsequent cyclization.
Step 2: Reductive Cyclization to this compound
This protocol details the conversion of the nitro-acid intermediate into the final product on a 100-gram scale.
Table 1: Reagents and Materials for Step 2
| Reagent/Material | CAS Number | Quantity | Molar Eq. | Notes |
| 2-(4,5-Difluoro-2-nitrophenyl)acetic acid | 96734-53-9 | 100.0 g | 1.0 | Starting material, ensure >98% purity. |
| Palladium on Carbon (10% Pd, 50% wet) | 7440-05-3 | 5.0 g (dry weight) | ~0.01 | Catalyst. Handle carefully, can be pyrophoric when dry. |
| Glacial Acetic Acid | 64-19-7 | 500 mL | - | Solvent. |
| Ethanol (200 proof) | 64-17-5 | 500 mL | - | Co-solvent. |
| Hydrogen (H₂) Gas | 1333-74-0 | ~50 psi (3.4 bar) | Excess | Reducing agent. Use in an appropriately rated hydrogenation vessel. |
| Celite® (Diatomaceous Earth) | 61790-53-2 | 20 g | - | Filtration aid. |
| Deionized Water | 7732-18-5 | ~2 L | - | For work-up. |
Experimental Protocol:
-
Vessel Preparation: To a 2 L hydrogenation vessel (Parr-type or equivalent), add 2-(4,5-difluoro-2-nitrophenyl)acetic acid (100.0 g).
-
Solvent Addition: Add glacial acetic acid (500 mL) and ethanol (500 mL) to the vessel. Stir the mixture to achieve a suspension or partial dissolution.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Palladium on Carbon catalyst (5.0 g dry weight basis). Causality Note: The nitrogen blanket prevents the dry catalyst from coming into contact with atmospheric oxygen, which can be a fire hazard.
-
Hydrogenation: Seal the hydrogenation vessel. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas to ensure an inert atmosphere. Pressurize the vessel to 50 psi (3.4 bar) with hydrogen.
-
Reaction Monitoring: Begin vigorous stirring and maintain the hydrogen pressure at 50 psi. The reaction is typically exothermic; monitor the internal temperature and apply cooling if necessary to maintain it below 40°C. The reaction progress can be monitored by the cessation of hydrogen uptake. For a more precise in-process control, a sample can be carefully withdrawn, filtered, and analyzed by TLC or LC-MS to confirm the disappearance of the starting material. The reaction is typically complete within 4-8 hours.
-
Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel three times with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (~100 mL) to recover any residual product. Safety Note: The filtered catalyst cake should be kept wet with water and never allowed to dry in the open air, as it can ignite flammable solvents.
-
Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the bulk of the ethanol and acetic acid. A thick slurry or solid will form.
-
Product Precipitation and Isolation: To the residue, add deionized water (1 L) and stir vigorously for 30 minutes. The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with additional deionized water (2 x 250 mL) to remove any remaining acetic acid or salts. Dry the solid in a vacuum oven at 50-60°C to a constant weight.
-
Yield and Characterization: The typical yield is 85-95%. The product should be a white to off-white solid. Confirm the identity and purity using the methods described in Section 5.
Process Optimization and Scale-Up Considerations
Scaling chemical synthesis from the benchtop requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[10][11][12]
Caption: General workflow for chemical process scale-up.
-
Heat Management: The catalytic hydrogenation of nitro compounds is significantly exothermic. On a large scale, efficient heat removal is critical to prevent thermal runaways. A jacketed reactor with controlled cooling is mandatory. The rate of hydrogen addition can also be used to control the reaction rate and temperature.
-
Mass Transfer: In a heterogeneous catalytic reaction, efficient mixing is key to ensure the hydrogen gas, liquid substrate, and solid catalyst are in intimate contact. Inadequate agitation can lead to slow or incomplete reactions. The choice of impeller and stirring speed must be optimized for the specific reactor geometry.
-
Catalyst Handling and Recovery: At an industrial scale, the cost of palladium makes catalyst recovery and recycling an economic necessity. The filtration process must be robust. The pyrophoric nature of spent Pd/C catalyst requires dedicated safe handling procedures.[7]
-
Solvent Selection: While the acetic acid/ethanol system is effective, alternative solvent systems may be considered for scale-up based on cost, safety (flash points), and ease of recovery. Ethyl acetate is a common alternative for hydrogenations.
-
Purification: While direct precipitation provides a product of good purity, for pharmaceutical applications requiring >99.5% purity, a final recrystallization step may be necessary. Suitable solvent systems (e.g., ethanol/water, ethyl acetate/heptane) should be scouted at the lab scale before implementation.
Characterization and Quality Control
The final product must be rigorously analyzed to confirm its identity and purity.
Table 2: Analytical Specifications for this compound
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR, ¹⁹F NMR, MS | Conforms to the structure of this compound |
| Purity | HPLC (e.g., C18 column) | ≥ 97.0%[13] |
| Melting Point | Capillary Method | Report value (literature range can be used for comparison) |
| Residual Solvents | GC-HS | To be determined based on solvents used; should meet ICH guidelines. |
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals for the aromatic protons, the CH₂ group (singlet around δ 3.5 ppm), and the NH proton (broad singlet around δ 10.5 ppm).
-
LC-MS: A suitable method involves a C18 reverse-phase column with a mobile phase of acetonitrile and water.[14][15][16] This can confirm the molecular weight (C₈H₅F₂NO, MW: 169.13 g/mol ) and assess purity.
Safety, Handling, and Waste Disposal
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[17][18]
-
Chemical Hazards:
-
Nitroaromatic Compounds: The starting material is a nitroaromatic compound, which should be handled with care as they can be toxic and potentially energetic.[19]
-
Palladium on Carbon: Can be pyrophoric, especially when dry or spent. Always handle under an inert atmosphere and keep the catalyst wetted after filtration.
-
Hydrogen Gas: Highly flammable. Ensure all equipment is properly grounded and operate in an area free from ignition sources.
-
-
Waste Disposal:
-
Catalyst: The spent palladium catalyst should be collected in a dedicated, sealed, and labeled container, kept wet with water. Dispose of it through a certified hazardous waste vendor specializing in precious metal recovery.
-
Aqueous Waste: The aqueous filtrate from product isolation will be acidic. It should be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) before disposal, in accordance with local regulations.
-
Organic Waste: Organic solvents should be collected in a designated chlorinated or non-chlorinated waste container for proper disposal.
-
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. The use of catalytic hydrogenation for the key reductive cyclization step makes the process efficient, high-yielding, and suitable for large-scale manufacturing. By paying close attention to the scale-up considerations outlined, particularly regarding thermal management and catalyst handling, researchers and drug development professionals can confidently produce this valuable intermediate with high purity and in significant quantities.
References
- 1. This compound [myskinrecipes.com]
- 2. CAS 850429-64-0: this compound | CymitQuimica [cymitquimica.com]
- 3. WO1999062882A1 - Substituted indolinones, the production thereof and their use as medicaments - Google Patents [patents.google.com]
- 4. EP1224169A2 - Production of 5-substituted indolinones and use thereof as medicaments - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 9. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 10. Large-Scale de novo Oligonucleotide Synthesis for Whole-Genome Synthesis and Data Storage: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fluidmgmt.ak-bio.com [fluidmgmt.ak-bio.com]
- 12. cellculturedish.com [cellculturedish.com]
- 13. calpaclab.com [calpaclab.com]
- 14. vliz.be [vliz.be]
- 15. jfda-online.com [jfda-online.com]
- 16. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. concordia.ca [concordia.ca]
- 19. fishersci.com [fishersci.com]
Application Notes & Protocols: The Strategic Use of 4,5-Difluoroindolin-2-one in Structure-Activity Relationship (SAR) Studies
Prepared by: Gemini, Senior Application Scientist
Introduction: The Confluence of a Privileged Scaffold and a "Magic" Atom
In the landscape of modern medicinal chemistry, the indolin-2-one (oxindole) core stands out as a "privileged scaffold." Its rigid, planar structure and ability to form critical hydrogen bonds have made it a cornerstone in the design of numerous therapeutic agents, most notably kinase inhibitors like Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] The strategic modification of this core is paramount in tuning potency, selectivity, and pharmacokinetic properties.
This guide focuses on a particularly valuable derivative: 4,5-difluoroindolin-2-one . The introduction of fluorine, often called the "magic atom" of medicinal chemistry, is a well-established strategy to enhance drug-like properties.[2][3] By replacing hydrogen with fluorine, chemists can profoundly modulate a molecule's lipophilicity, metabolic stability, and pKa without significant steric alteration.[4][5][6] The 4,5-difluoro substitution pattern is not arbitrary; it is a deliberate design choice aimed at blocking common sites of metabolic oxidation on the aromatic ring and electronically activating the scaffold to enhance target engagement. These application notes provide a detailed exploration of the rationale, protocols, and strategic considerations for leveraging this compound in SAR-driven drug discovery campaigns.
Section 1: Physicochemical Rationale for the this compound Scaffold
The utility of a scaffold in SAR studies is dictated by its intrinsic properties and its capacity for controlled chemical modification. The 4,5-difluoro substitution imparts several advantageous characteristics compared to its non-fluorinated parent.
1.1. Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450 monooxygenases.[4] Aromatic hydroxylation is a common metabolic pathway for indolinone-based drugs. By "blocking" the 4 and 5 positions with fluorine, researchers can prevent the formation of unwanted metabolites, thereby increasing the compound's half-life and bioavailability.
1.2. Modulated Acidity and Hydrogen Bonding: The two strongly electron-withdrawing fluorine atoms lower the electron density of the aromatic ring. This inductive effect can increase the acidity of the lactam N-H proton. For kinase inhibitors, this N-H group is often a critical hydrogen bond donor to the hinge region of the ATP-binding pocket.[7] A more acidic proton can lead to a stronger, more favorable hydrogen bond, potentially increasing binding affinity and potency.
1.3. Fine-Tuning of Lipophilicity: Fluorination generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability and cell penetration.[2] However, the effect is nuanced. The strategic placement of fluorine can be used to balance solubility and permeability, key components of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8][9]
Table 1: Predicted Physicochemical Properties of Indolin-2-one vs. This compound (Note: These values are algorithmically predicted and serve as a comparative guide.)
| Property | Indolin-2-one | This compound | Rationale for Change |
| Molecular Weight | 133.15 g/mol | 169.13 g/mol | Addition of two fluorine atoms. |
| cLogP | 1.35 | 1.80 | Fluorine substitution increases lipophilicity.[2] |
| TPSA (Topological Polar Surface Area) | 49.3 Ų | 49.3 Ų | The core polar groups (C=O, N-H) remain unchanged. |
| H-Bond Donors | 1 | 1 | The lactam N-H is the primary donor. |
| H-Bond Acceptors | 1 | 1 (3*) | The carbonyl oxygen is the primary acceptor. Fluorine atoms can act as weak H-bond acceptors. |
| pKa (N-H Proton) | ~18.0 | ~16.5 | Electron-withdrawing fluorine atoms increase acidity.[4] |
Section 2: The SAR Triad: Key Diversification Points
The this compound scaffold provides a stable anchor for exploring SAR through three primary diversification points. The goal is to optimize interactions with the target protein, typically the ATP-binding site of a protein kinase.
Caption: Key diversification points on the this compound core.
-
N1-Position (R1): This position is typically solvent-exposed. Modifications here are used to improve solubility and pharmacokinetic properties. Common substitutions include small alkyl chains or groups bearing basic amines to enhance aqueous solubility.
-
C3-Position (R2): This is the most critical position for modulating potency and selectivity. Through a Knoevenagel condensation, a diverse array of aromatic and heteroaromatic aldehydes can be introduced.[10] The substituent at this position projects deep into the hydrophobic regions of the kinase active site, and its composition dictates the inhibitor's selectivity profile.[1]
-
C6/C7-Positions (R3): While the 4 and 5 positions are blocked, the 6 and 7 positions remain available for further modification, often to fine-tune selectivity or introduce additional interaction points. For example, installing a methoxycarbonyl group at the 6-position has been shown to yield highly selective angiokinase inhibitors.[11][12]
Section 3: Core Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of the this compound scaffold.
Protocol 1: Synthesis of the this compound Core Scaffold
Causality: This protocol adapts standard methods for indolinone synthesis, starting from a commercially available difluorinated precursor. The key step is a reductive cyclization, where the nitro group is reduced to an amine, which then undergoes intramolecular condensation with one of the adjacent ester groups to form the lactam ring.
Materials:
-
2,3-Difluoronitrobenzene
-
Dimethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Iron powder (fine grade)
-
Ammonium chloride
-
Ethanol, Water, Ethyl Acetate, Hexanes
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution.
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Add dimethyl malonate (1.1 equivalents) dropwise via syringe. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.
-
Add a solution of 2,3-difluoronitrobenzene (1.0 equivalent) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude dimethyl 2-(3-fluoro-2-nitrophenyl)malonate.
-
-
Step 2: Reductive Cyclization.
-
In a round-bottom flask, suspend the crude malonate intermediate and iron powder (5.0 equivalents) in a 4:1 mixture of ethanol and water.
-
Add ammonium chloride (1.5 equivalents) to the suspension.
-
Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 4-6 hours. The reaction progress can be monitored by the color change from yellow to dark brown/black.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting residue contains the product and salts.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., 30-50% ethyl acetate in hexanes) to afford pure this compound.
-
Protocol 2: C3-Substitution via Knoevenagel Condensation
Causality: The Knoevenagel condensation is a cornerstone reaction for derivatizing indolin-2-ones at the C3 position.[10] It involves the base-catalyzed reaction between the active methylene group at C3 and an aldehyde. Piperidine is a classic and effective catalyst, acting as a base to generate the enolate and facilitating the condensation and subsequent dehydration to form the C=C double bond.[13]
Materials:
-
This compound (1.0 equivalent)
-
Substituted aromatic or heteroaromatic aldehyde (1.1 equivalents)
-
Piperidine (0.1-0.2 equivalents)
-
Ethanol (or other suitable solvent like isopropanol)
Procedure:
-
To a round-bottom flask, add this compound, the chosen aldehyde, and ethanol.
-
Add piperidine to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed. Often, the product will precipitate out of the solution upon cooling.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove residual reagents.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
Caption: General workflow for the Knoevenagel condensation protocol.
Protocol 3: N1-Arylation via Buchwald-Hartwig Amination
Causality: The Buchwald-Hartwig amination is a robust, palladium-catalyzed cross-coupling reaction ideal for forming C-N bonds.[14][15] This method is valued for its high functional group tolerance and broad substrate scope, allowing for the introduction of diverse aryl and heteroaryl groups at the N1 position. The choice of ligand is critical for catalytic efficiency.
Materials:
-
This compound (1.0 equivalent)
-
Aryl halide (e.g., Aryl bromide) (1.2 equivalents)
-
Pd₂(dba)₃ (Palladium catalyst, 2-5 mol%)
-
Xantphos (Ligand, 4-10 mol%)
-
Cs₂CO₃ (Cesium carbonate, base, 2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
To a flame-dried Schlenk tube or microwave vial, add this compound, the aryl halide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath to 100-110 °C for 12-24 hours. Alternatively, use microwave irradiation for accelerated reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the desired N-arylated product.
Section 4: SAR Data Analysis and Interpretation
A systematic SAR study involves synthesizing a library of analogs and evaluating their biological activity. The data is typically organized in a table to identify trends that guide the next round of synthesis.
Table 2: Hypothetical SAR Data for this compound Analogs as VEGFR-2 Inhibitors (VEGFR-2 is a common target for indolinone-based inhibitors)[1]
| Cmpd. | R1 (N1-Position) | R2 (C3-Substituent) | VEGFR-2 IC₅₀ (nM) | Notes / Rationale |
| 1 | H | 3,5-Dimethylpyrrole | 150 | Parent scaffold for comparison. |
| 2 | H | Indole | 85 | Indole provides additional H-bond donor, improving affinity. |
| 3 | H | 4-Pyridyl | 45 | Pyridyl nitrogen likely forms a key interaction in the active site. |
| 4 | H | 4-Fluorophenyl | 120 | Fluorine substitution offers no significant benefit over pyrrole here. |
| 5 | -CH₂CH₂N(Et)₂ | 3,5-Dimethylpyrrole | 165 | N-alkylation slightly reduces potency but significantly improves aqueous solubility. |
| 6 | -CH₂CH₂N(Et)₂ | 4-Pyridyl | 35 | Lead Candidate: Combines the potent C3-substituent with a solubilizing N1-group. |
Interpreting the Data:
-
C3-Position Dominates Potency: The data clearly shows that modifications at the C3-position (R2) have the most dramatic impact on inhibitory activity. The switch from a pyrrole (Cmpd. 1) to an indole (Cmpd. 2) and then to a pyridine (Cmpd. 3) leads to a progressive increase in potency. This suggests that the R2 group is making specific, favorable interactions within the kinase's hydrophobic pocket, with the pyridine nitrogen likely acting as a hydrogen bond acceptor.
-
N1-Position Modulates Properties: Introducing a diethylaminoethyl group at the N1 position (Cmpds. 5 & 6) results in a slight modulation of potency but is primarily incorporated to improve physicochemical properties like solubility, which is critical for oral bioavailability.[8]
-
The Power of Synergy: Compound 6 emerges as the lead candidate. It successfully combines the most potent C3-substituent (4-pyridyl) with the solubility-enhancing N1-substituent. This synergistic approach, guided by systematic SAR, is the essence of lead optimization.
Conclusion
This compound is a powerful and versatile scaffold for modern drug discovery. Its strategic design leverages the unique properties of fluorine to imbue the privileged indolinone core with enhanced metabolic stability and modulated electronic properties. By systematically exploring the key diversification points at the N1 and C3 positions using robust and reliable chemical protocols, researchers can efficiently navigate chemical space to develop potent and selective inhibitors for a wide range of biological targets. The principles and protocols outlined in this guide provide a comprehensive framework for harnessing the full potential of this valuable chemical building block in any SAR-driven research program.
References
- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 8. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Note & Protocols: A Multi-Assay Approach for Evaluating the Efficacy of 4,5-Difluoroindolin-2-One Derivatives
Introduction: The Therapeutic Potential of Indolin-2-One Derivatives
The indolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This is particularly evident in oncology, where indolin-2-one derivatives have been successfully developed as potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer.[1][3] Protein kinases are pivotal regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[4]
One of the most prominent examples of an indolin-2-one-based therapeutic is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[5][6] Sunitinib and other similar derivatives primarily exert their anti-cancer effects by inhibiting key RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][5][7] Inhibition of these receptors disrupts downstream signaling cascades, including the MAPK/ERK pathway, thereby reducing tumor vascularization (angiogenesis) and inducing cancer cell apoptosis.[4][6]
The chemical structure of these derivatives is ripe for modification to enhance potency and selectivity. Substitutions on the indolin-2-one core, including the addition of halogen atoms like fluorine, have been shown to significantly influence their biological activity.[4][8] The 4,5-difluoroindolin-2-one substitution, in particular, is of interest for its potential to modulate the compound's physiochemical properties and enhance its interaction with target kinases.[9]
This application note provides a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to evaluate the efficacy of novel this compound derivatives in a cell-based setting. The described workflow is designed to first establish cytotoxic potential and then to elucidate the underlying mechanisms of action, from inducing apoptosis and cell cycle arrest to modulating specific kinase signaling pathways.
Experimental Workflow: A Tiered Approach to Efficacy Evaluation
A logical and efficient evaluation of a novel compound involves a multi-step process. We propose a workflow that moves from a broad assessment of cell viability to a more focused investigation of the molecular mechanisms. This approach ensures that a compound's general efficacy is established before committing resources to more detailed and complex mechanistic studies.
Caption: Tiered experimental workflow for evaluating this compound derivatives.
Tier 1: Primary Screening for Cytotoxicity
The initial step is to determine the cytotoxic potential of the this compound derivatives across a range of concentrations. This allows for the calculation of an IC50 (half-maximal inhibitory concentration) value, which is a key metric for compound potency.
Featured Assay: CellTiter-Glo® Luminescent Cell Viability Assay
Scientific Rationale: The CellTiter-Glo® assay is a robust and highly sensitive method for determining cell viability by quantifying ATP, which is an indicator of metabolically active cells.[6][10][11] The assay involves a single reagent addition, making it ideal for high-throughput screening.[10][12] The luminescent signal produced is directly proportional to the number of viable cells in culture.[10][11]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116 colorectal carcinoma or PC-3 prostate cancer cell lines) in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background luminescence measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the desired concentrations of the compounds to the experimental wells. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Exposure: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[12][13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12][13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot the % Viability against the log-transformed compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Data Presentation: Hypothetical Cytotoxicity Data
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 0 | 100 ± 4.5 |
| Derivative A | 0.1 | 95.2 ± 5.1 |
| 1 | 75.6 ± 3.8 | |
| 5 | 51.2 ± 2.9 | |
| 10 | 22.1 ± 2.1 | |
| 25 | 5.4 ± 1.5 | |
| IC50 | 4.8 µM |
Tier 2: Elucidating the Mechanism of Cell Death and Proliferation Arrest
Once a compound has demonstrated significant cytotoxicity, the next step is to investigate how it is killing the cancer cells. The most common mechanisms for anti-cancer drugs are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
Scientific Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.[14][15] By using both stains, flow cytometry can distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[15]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[1]
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube before analysis.
-
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants.
Data Presentation: Hypothetical Apoptosis Data
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| Derivative A (IC50) | 55.2 ± 3.5 | 35.8 ± 2.9 | 9.0 ± 1.7 |
| Derivative A (2x IC50) | 21.7 ± 2.8 | 58.9 ± 4.1 | 19.4 ± 3.3 |
Apoptosis Confirmation: Caspase-Glo® 3/7 Assay
Scientific Rationale: A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[4] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[4]
Protocol:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the cytotoxicity assay.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.
-
Assay Procedure:
-
Equilibrate the plate and reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
-
Data Acquisition: Measure luminescence with a plate reader.
Cell Cycle Analysis: Propidium Iodide Staining
Scientific Rationale: Many anti-cancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[7] The amount of PI fluorescence in a cell is therefore directly proportional to its DNA content. Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.
-
Fixation:
-
Staining:
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events. Use software to model the cell cycle distribution.
Data Presentation: Hypothetical Cell Cycle Data
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.1 ± 3.2 | 29.8 ± 2.5 | 15.1 ± 1.9 |
| Derivative A (IC50) | 25.4 ± 2.8 | 20.5 ± 2.1 | 54.1 ± 4.5 |
Tier 3: Target Engagement and Pathway Analysis
The final tier of analysis aims to connect the observed cellular effects (cytotoxicity, apoptosis, cell cycle arrest) to a specific molecular mechanism. Given that the indolin-2-one scaffold is a well-known kinase inhibitor, a logical next step is to investigate the compound's effect on a relevant kinase signaling pathway.
Featured Assay: Western Blot Analysis of the MAPK/ERK Pathway
Scientific Rationale: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a critical signaling pathway that regulates cell proliferation and survival and is often hyperactivated in cancer.[8] Many receptor tyrosine kinases, including VEGFR and PDGFR, signal through this pathway. Western blotting can be used to measure the phosphorylation status of key proteins in this cascade, such as MEK and ERK. A decrease in the phosphorylated (activated) forms of these proteins following treatment with a compound indicates inhibition of the upstream signaling pathway.[8]
Caption: Simplified MAPK/ERK signaling pathway showing the point of inhibition.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the this compound derivative at various concentrations for a short duration (e.g., 1-2 hours) to observe direct effects on signaling.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-MEK1/2, anti-total-MEK1/2).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein bands to their corresponding total protein bands to account for any differences in protein loading.
Data Presentation: Hypothetical Western Blot Data
| Target Protein | Treatment Concentration (µM) | Fold Change (p-Protein / Total Protein) |
| p-ERK1/2 | 0 (Vehicle) | 1.00 |
| 1 | 0.65 | |
| 5 | 0.21 | |
| 10 | 0.08 | |
| p-MEK1/2 | 0 (Vehicle) | 1.00 |
| 1 | 0.72 | |
| 5 | 0.30 | |
| 10 | 0.11 |
Conclusion
The systematic application of the cell-based assays detailed in this note provides a robust framework for characterizing the anti-cancer efficacy of novel this compound derivatives. This tiered approach, progressing from broad cytotoxicity screening to specific mechanistic and pathway analysis, allows for a comprehensive understanding of a compound's biological activity. The data generated from these assays are critical for lead compound selection and optimization in the drug discovery pipeline, providing invaluable insights into their therapeutic potential.
References
- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sunitinib - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors [mdpi.com]
- 9. This compound [myskinrecipes.com]
- 10. Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]
- 16. CAS 850429-64-0: this compound | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,5-Difluoroindolin-2-one
Welcome to the technical support center for the purification of 4,5-difluoroindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the successful isolation of this critical pharmaceutical intermediate. As a key building block in the synthesis of kinase inhibitors, the purity of this compound is paramount for downstream applications.[1] This document will address common challenges and provide practical, evidence-based solutions.
I. Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties and solubility profile of this compound?
A1: this compound is a solid at room temperature with a predicted boiling point of approximately 294.7°C.[2] It is generally soluble in polar organic solvents such as ethyl acetate, acetone, methanol, and ethanol. Its solubility in nonpolar solvents like hexanes or petroleum ether is limited, a property that is exploited during purification.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended to minimize potential degradation.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: The purity of this compound is typically assessed using a combination of the following techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the purity and identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are crucial for confirming the chemical structure and identifying any fluorine-containing impurities or regioisomers.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound and any impurities.
II. Troubleshooting Guide: Purification of this compound
This section addresses specific challenges you may encounter during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
Symptoms:
-
A significant loss of product during chromatographic purification.
-
The desired product is spread across many fractions.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution | Scientific Rationale |
| Inappropriate Solvent System | Perform small-scale TLC experiments with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to determine the optimal mobile phase for good separation. | The polarity of the eluent is critical for effective separation on a silica gel column. A solvent system that provides an Rf value of 0.2-0.4 for the desired compound is generally ideal for column chromatography. |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any cracks or channels. A wet slurry packing method is often preferred. | A poorly packed column leads to band broadening and inefficient separation, resulting in mixed fractions and lower yields of the pure compound. |
| Product Adsorption to Silica Gel | If the product is highly polar, consider using a less active stationary phase like alumina or deactivated silica gel. | Highly polar compounds can irreversibly adsorb to the acidic silica gel, leading to product loss. |
Experimental Workflow: Optimizing Column Chromatography
Caption: Workflow for optimizing column chromatography purification.
Problem 2: Persistent Impurities After Purification
Symptoms:
-
The presence of extra peaks in the HPLC chromatogram or additional signals in the NMR spectrum of the purified product.
Potential Impurities and Their Removal:
The synthesis of this compound often involves the cyclization of a fluorinated aniline derivative. Potential impurities can arise from incomplete reactions or side reactions.
| Potential Impurity | Identification | Suggested Purification Strategy |
| Unreacted Starting Materials | Compare the analytical data (TLC, HPLC, NMR) of the purified product with that of the starting materials. | Optimize the reaction conditions to drive the reaction to completion. If starting materials persist, a carefully optimized column chromatography gradient should be able to separate them from the product. |
| Incompletely Cyclized Intermediates | Look for characteristic signals of the open-chain precursor in the NMR spectrum. Mass spectrometry can also help identify these species. | These intermediates are often more polar than the final product. A step-gradient in column chromatography, starting with a less polar eluent, can effectively remove them. |
| Regioisomers | High-resolution NMR (especially 19F NMR) and HPLC-MS are essential for identifying regioisomers. | The separation of regioisomers can be challenging. Isocratic elution with a finely tuned solvent system in HPLC or careful column chromatography with a very shallow gradient may be required. In some cases, derivatization followed by separation and deprotection might be a viable, albeit more complex, strategy. |
Diagram of Potential Impurity Formation
Caption: Potential pathways for impurity formation.
Problem 3: Difficulty with Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
No crystal formation upon cooling.
-
The purified product shows no significant improvement in purity.
Troubleshooting Recrystallization:
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The solution is cooling too rapidly, or the solvent is not ideal. | Slow down the cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath. Try a different solvent or a solvent mixture. |
| No Crystal Formation | The solution is not saturated, or nucleation is inhibited. | Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound. |
| Poor Purity Improvement | The chosen solvent dissolves the impurities as well as the product. | Select a solvent in which the impurities are either very soluble or insoluble at all temperatures, while the desired compound has a steep solubility curve with temperature. |
Protocol: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water or hexanes) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, proceed with the troubleshooting steps mentioned above. Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
III. References
-
MySkinRecipes. This compound. Available at: --INVALID-LINK--
-
ChemicalBook. 4,5-DIFLUOROOXINDOLE. Available at: --INVALID-LINK--
References
Technical Support Center: 4,5-Difluoroindolin-2-one Synthesis & Purification
Welcome to the technical support center for 4,5-difluoroindolin-2-one (CAS 850429-64-0). This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges in the synthesis and purification of this critical pharmaceutical intermediate.[1] As a key building block in the development of kinase inhibitors for oncology, achieving high yield and purity is paramount.[1] This document provides in-depth, experience-driven answers to frequently encountered issues and robust protocols to streamline your workflow.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial queries regarding the synthesis and handling of this compound.
Q1: My reaction to form this compound is sluggish and gives a low yield. What are the most common causes?
A1: Low yields are typically traced back to a few key areas:
-
Purity of Starting Materials: Ensure your aniline or nitrobenzene precursors are of high purity. Trace impurities can interfere with the cyclization mechanism.
-
Reaction Conditions: The reductive cyclization step is sensitive to temperature, pressure (if performing catalytic hydrogenation), and reaction time. Insufficiently optimized conditions often lead to incomplete conversion.
-
Atmospheric Control: Indole and indolinone scaffolds can be susceptible to oxidation, especially at elevated temperatures.[2] Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent the formation of colored, resinous byproducts.[2]
Q2: I'm observing a persistent colored impurity in my final product, even after initial purification. What is it likely to be?
A2: Colored impurities in indolinone syntheses are often due to oxidation or dimerization. Auto-oxidation can occur when the product is exposed to air and light.[2] Additionally, side reactions during synthesis, such as incomplete cyclization or N-oxidation, can generate chromophoric byproducts. We will address the removal of these in the detailed troubleshooting guide.
Q3: What is the best general approach for purifying this compound? Recrystallization or column chromatography?
A3: The choice depends on the impurity profile and scale.
-
Column Chromatography: This is the most versatile method for removing a wide range of impurities, including unreacted starting materials and structurally similar side products. It is ideal for initial purification of crude material, especially at the research scale.
-
Recrystallization: This is an excellent final purification step to achieve high purity (>99%) and obtain a crystalline solid, provided a suitable solvent system can be identified. It is particularly effective for removing trace impurities that may co-elute during chromatography. It is also more scalable for larger quantities.
Q4: Can you recommend a starting point for a TLC solvent system to monitor the reaction?
A4: A good starting point for thin-layer chromatography (TLC) analysis is a mixture of ethyl acetate and petroleum ether (or hexanes). A ratio of 1:1 (v/v) is often effective for visualizing the separation of the starting materials, intermediates, and the final product.[3] The polarity can be adjusted based on the specific precursors used. Staining with potassium permanganate or visualization under UV light (254 nm) is typically effective.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and solve specific experimental problems.
Guide 1: Troubleshooting Low Reaction Yield
Low conversion or significant product loss is a frequent challenge. This guide helps you systematically identify and resolve the root cause.
Caption: A workflow for diagnosing the cause of low reaction yields.
| Potential Cause | Diagnostic Check | Proposed Solution & Scientific Rationale |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS over time. If starting material is still present after the recommended time, the reaction has stalled. | 1. Increase Reaction Time/Temperature: Cyclization reactions can have high activation energies. Cautiously increase the temperature in 5-10°C increments or extend the reaction time.[5]2. Check Catalyst/Reagent Activity: If using a catalyst (e.g., Palladium on Carbon for hydrogenation), ensure it is fresh and active.[3] For reductions using metals like iron powder, activation (e.g., with HCl) may be necessary to remove oxide layers. |
| Side Reactions | Analyze the crude product by ¹H NMR and LC-MS to identify major byproducts. Common side products include oligomers or products from incomplete cyclization. | 1. Optimize Temperature: High temperatures can promote side reactions. Find the minimum temperature required for efficient conversion.[5]2. Control Reagent Stoichiometry: Ensure precise measurement of reagents. An excess of a base or acid can catalyze undesired pathways. |
| Product Degradation | The appearance of multiple new spots on TLC over time, or a darkening of the reaction mixture (e.g., turning black/tarry), suggests degradation. | 1. Use an Inert Atmosphere: Vigorously degas the solvent and maintain a positive pressure of N₂ or Ar throughout the reaction to prevent oxidation.[2]2. Lower Reaction Temperature: As mentioned, excessive heat can decompose both the product and intermediates. |
| Mechanical Loss | Low isolated yield despite a clean crude reaction mixture (by NMR/LC-MS). | 1. Optimize Extraction: Perform multiple extractions (3-4 times) with a suitable organic solvent. Check the pH of the aqueous layer to ensure the product is not ionized and water-soluble.2. Refine Purification: See the purification guide below. Product may be lost on the column or during recrystallization. |
Guide 2: Troubleshooting Low Product Purity
Achieving high purity is essential for subsequent use in drug development. This guide focuses on identifying and eliminating impurities.
Caption: A decision tree for selecting the optimal purification strategy.
| Problem | Common Cause | Recommended Solution & Scientific Rationale |
| Unreacted Starting Material | Incomplete reaction or incorrect stoichiometry. | Flash Column Chromatography: This is the most effective method. Use a gradient elution if the polarity difference between the starting material and product is large. Start with a low polarity eluent (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. |
| Co-elution of Impurities | A byproduct has a very similar polarity (Rf value) to the desired product. | 1. Optimize Chromatography System: Change the solvent system (e.g., switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol) to alter selectivity. Using high-quality silica gel with a smaller particle size can also improve resolution.[4]2. Recrystallization: If chromatography fails to provide complete separation, recrystallization can be highly effective, as it separates based on differential solubility and crystal lattice packing, not just polarity. |
| Product is an Oil or "Oils Out" During Recrystallization | The product's melting point is below the boiling point of the solvent, or the solution is supersaturated with impurities that inhibit crystal formation. | 1. Change Solvent System: Use a lower-boiling point solvent or a co-solvent system (e.g., EtOAc/Heptane).2. Slow Cooling & Seeding: Cool the solution very slowly to encourage ordered crystal growth. If available, add a seed crystal of pure product to initiate crystallization.[6]3. Trituration: If oiling out persists, remove the solvent, add a non-solvent (in which the product is poorly soluble, like cold ether or heptane), and vigorously stir/scratch to induce solidification. |
| Final Product has Poor Color (Yellow/Brown) | Trace amounts of highly colored oxidative impurities. | 1. Activated Carbon Treatment: Dissolve the product in a suitable solvent, add a small amount of activated carbon (charcoal), heat briefly, and filter through celite. The carbon adsorbs colored impurities. Use sparingly to avoid adsorbing the product.2. Recrystallization: This is often sufficient to exclude colored impurities from the crystal lattice, leaving them in the mother liquor. |
Part 3: Optimized Experimental Protocols
These protocols are provided as a robust starting point. Modifications may be necessary based on your specific laboratory conditions and precursor availability.
Protocol 1: Synthesis via Reductive Cyclization
This protocol is adapted from general methods for producing substituted indolin-2-ones, such as those described in patent literature for related compounds.[3] It involves the synthesis of an intermediate followed by reductive cyclization.
Caption: A simplified overview of the reductive cyclization pathway.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2,3-difluoro-6-nitrophenylacetate intermediate (1.0 eq) and a suitable solvent such as acetic acid or ethanol.
-
Addition of Reducing Agent: Add iron powder (4.0-5.0 eq) portion-wise or introduce a Pd/C catalyst (5-10 mol%). If using iron, the reaction is typically heated. If using Pd/C, the vessel is purged and filled with hydrogen gas (balloon or Parr shaker).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours if using iron. For catalytic hydrogenation, stir vigorously at room temperature under a positive pressure of H₂.
-
Monitoring: Monitor the disappearance of the starting material by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
If using iron, filter the mixture through a pad of Celite to remove the iron salts, washing thoroughly with ethyl acetate.
-
If using Pd/C, filter through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound, typically as a solid.
Protocol 2: Purification of this compound
A) Flash Column Chromatography:
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a low-polarity solvent (e.g., hexanes or petroleum ether).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity (e.g., to 20%, 30%, 50% ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
B) Recrystallization:
-
Solvent Selection: In a small test tube, test solvents for suitability. A good solvent will dissolve the compound when hot but not when cold. Common choices include ethyl acetate, isopropanol, acetonitrile, or a co-solvent system like ethyl acetate/heptane.
-
Dissolution: Place the chromatography-purified solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a spatula-tip of activated carbon, swirl for a few minutes, and perform a hot filtration to remove it.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent. The final product should be a crystalline solid.[7]
Part 4: References
-
MySkinRecipes. This compound. --INVALID-LINK--
-
Hilberg, F., et al. (2004). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 47(21), 5116-5129. --INVALID-LINK--
-
Li, Y., et al. (2018). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules, 23(10), 2631. --INVALID-LINK--
-
CymitQuimica. CAS 850429-64-0: this compound. --INVALID-LINK--
-
George, S., & T.R., R. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271. --INVALID-LINK--
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. --INVALID-LINK--
-
MDPI. (2022). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 27(1), 102. --INVALID-LINK--
-
Google Patents. CN104045592A - 5-fluoroindole-2-one preparation method. --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of isoindolinones. --INVALID-LINK--
-
Google Patents. US9550745B2 - Method for preparing 4-aminobut-2-enolides. --INVALID-LINK--
-
Google Patents. US5391768A - Purification of 1,4-dioxan-2-one by crystallization. --INVALID-LINK--
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 3. CN104045592A - 5-fluoroindole-2-one preparation method - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US9550745B2 - Method for preparing 4-aminobut-2-enolides - Google Patents [patents.google.com]
- 6. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]
- 7. CAS 850429-64-0: this compound | CymitQuimica [cymitquimica.com]
stability and storage conditions for 4,5-difluoroindolin-2-one
Version: 1.0
Introduction
This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of 4,5-difluoroindolin-2-one (CAS 850429-64-0). As a key intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors for cancer treatment, understanding its handling and stability is critical for experimental success.[1] This document is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experimental workflows.
While specific stability data for this compound is not extensively published, this guide synthesizes available information for the compound and structurally related molecules to provide best-practice recommendations. All recommendations should be validated within the context of your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for solid this compound?
A1: Solid this compound should be stored at room temperature under a dry seal.[2] It is crucial to keep the container tightly closed to protect it from moisture. For long-term storage, some suppliers of structurally similar fluorinated indoles recommend storing in a freezer at -20°C, sealed in a dry environment.[3]
Q2: What is the appearance and molecular weight of this compound?
A2: this compound is typically an off-white to light yellow solid. Its molecular formula is C₈H₅F₂NO, with a molecular weight of approximately 169.13 g/mol .[1][2]
Q3: In which solvents is this compound soluble?
A3: As a synthetic organic compound, it is generally soluble in organic solvents.[1] Common solvents for similar compounds include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and other polar aprotic solvents. It is advisable to perform a small-scale solubility test before preparing a large stock solution.
Q4: What are the potential hazards associated with handling this compound?
Troubleshooting Guide
This section addresses common experimental issues that may arise from the improper handling or degradation of this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Inconsistent or poor results in biological assays. | Degradation of the compound in stock solution. | 1. Prepare fresh stock solutions: Avoid using old stock solutions, especially if they have been stored for an extended period at room temperature after being dissolved. 2. Aliquot and store properly: Once dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. 3. Perform a quality control check: If possible, verify the concentration and purity of your stock solution using techniques like HPLC before use. |
| Precipitate forms in the stock solution upon storage. | Poor solubility or compound degradation. | 1. Re-dissolve with gentle warming and sonication: If the precipitate is the compound itself, gentle warming (if the compound is thermally stable) or sonication may help it go back into solution. 2. Consider a different solvent: If precipitation persists, the solvent may not be optimal for long-term storage. Consider preparing the stock solution in a different solvent where the compound has higher solubility. 3. Filter the solution: If you suspect the precipitate is a degradation product, filter the solution through a 0.22 µm syringe filter before use. However, be aware that this may alter the effective concentration. |
| Color change observed in the solid compound or solution. | Potential degradation due to light, air, or contaminants. | 1. Store in an amber vial: Protect the solid compound and solutions from light by using amber vials or by wrapping the container in aluminum foil.[4] 2. Purge with inert gas: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation. 3. Evaluate the impact: A slight color change may not always indicate significant degradation. However, it is a warning sign, and the material should be re-analyzed for purity if the results of your experiments are critical. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the recommended procedure for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate to Room Temperature: Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Weigh the Compound: In a chemical fume hood, carefully weigh the desired amount of the solid compound.
-
Dissolve in Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Ensure Complete Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but monitor for any signs of degradation.
-
Aliquot for Storage: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
-
Store Properly: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but this should be validated for your specific application.
Protocol 2: Assessment of Compound Stability in Solution (General Guideline)
This protocol provides a general workflow to assess the stability of this compound in your experimental solvent and conditions.
Workflow Diagram:
References
Technical Support Center: Strategies to Minimize Byproduct Formation During Fluorination of Indolinones
Welcome to the Technical Support Center for the fluorination of indolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. The introduction of fluorine into the indolinone scaffold can significantly enhance the pharmacological properties of a molecule.[1][2][3][4] However, controlling the reaction to minimize byproduct formation is often a significant challenge. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the electrophilic fluorination of 3-substituted indolinones?
The most prevalent byproducts in the electrophilic fluorination of 3-substituted indolinones often arise from over-fluorination, elimination, and rearrangement reactions. With highly reactive fluorinating agents like Selectfluor®, the desired mono-fluorinated product at the C3 position can be accompanied by the corresponding 3,3-difluorooxindole.[5] Additionally, if the C3 substituent has an abstractable proton, elimination byproducts can be formed.[6][7] For certain substrates, rearrangement of the indolinone core or side reactions involving sensitive functional groups on the N-substituent or aromatic ring can also occur.
Q2: How does the choice of fluorinating agent impact byproduct formation?
The choice of the fluorinating agent is critical in controlling the reaction's selectivity and minimizing byproducts.[6]
-
Selectfluor® (F-TEDA-BF₄) is a powerful and widely used electrophilic fluorinating agent.[1][8] However, its high reactivity can sometimes lead to over-fluorination, producing difluoro-indolinone byproducts.[5] It can also act as an oxidant, leading to undesired side reactions.[8]
-
N-Fluorobenzenesulfonimide (NFSI) is another common electrophilic fluorinating agent that is generally considered milder than Selectfluor®.[9][10] In many cases, switching to NFSI can reduce the incidence of over-fluorination and other side reactions.[11]
-
Other N-F reagents , such as N-fluoropyridinium salts, offer a range of reactivities that can be tailored to the specific substrate.[10]
The selection should be based on the electronic properties and steric hindrance of the indolinone substrate.
Q3: What is the role of the solvent in controlling the selectivity of indolinone fluorination?
The solvent plays a crucial role in modulating the reactivity of the fluorinating agent and stabilizing intermediates, thereby influencing the product distribution.[5]
-
Aprotic polar solvents like acetonitrile (MeCN) and dichloromethane (DCM) are commonly used and generally favor the desired fluorination.[12]
-
Protic solvents can solvate the fluoride ion, potentially reducing its basicity and suppressing elimination byproducts.[6]
-
It is crucial to be aware of solvent compatibility with the chosen fluorinating agent. For instance, Selectfluor® can react exothermically with solvents like DMF, pyridine, and DMSO, posing a safety hazard.[13][14]
A systematic solvent screen is often necessary to identify the optimal conditions for a specific indolinone substrate.
Troubleshooting Guide
This section addresses specific issues that can lead to undesired byproduct formation and offers actionable solutions.
Problem 1: Formation of 3,3-Difluorooxindole Byproduct
Possible Causes:
-
High reactivity of the fluorinating agent: Selectfluor® is particularly prone to causing di-fluorination, especially with electron-rich indolinone substrates.[5]
-
Excess fluorinating agent: Using a significant excess of the fluorinating agent can drive the reaction towards the di-fluorinated product.
-
Prolonged reaction time or elevated temperature: These conditions can provide the necessary energy for the second fluorination to occur.
Solutions:
-
Switch to a milder fluorinating agent: Consider replacing Selectfluor® with NFSI or another less reactive N-F reagent.[9][10]
-
Optimize stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Start with 1.1 equivalents and incrementally increase if the conversion is low.
-
Control reaction conditions:
-
Lower the reaction temperature. Running the reaction at 0 °C or even lower temperatures can often improve selectivity for the mono-fluorinated product.
-
Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.
-
| Parameter | Recommendation for Minimizing Di-fluorination |
| Fluorinating Agent | NFSI or other milder N-F reagents |
| Stoichiometry | Start with 1.1 equivalents of fluorinating agent |
| Temperature | 0 °C to room temperature |
| Monitoring | Frequent monitoring by TLC/LC-MS |
Problem 2: Observation of Elimination Byproducts
Possible Causes:
-
Basicity of the reaction medium: The presence of a strong base or a basic fluorinating agent can promote the elimination of a proton from a carbon adjacent to the newly introduced fluorine.[7]
-
Substrate structure: The presence of an acidic proton on the C3-substituent makes the substrate more susceptible to elimination.
-
High reaction temperature: Higher temperatures can favor the elimination pathway, which generally has a higher activation energy than substitution.[7]
Solutions:
-
Use a non-basic or weakly basic fluorinating agent: Electrophilic fluorinating agents like Selectfluor® and NFSI are generally preferred over nucleophilic sources in this regard.[7]
-
Control the basicity: If a base is required for enolate formation, consider using a weaker, non-nucleophilic base like lithium carbonate (Li₂CO₃) or a hindered amine base.[13]
-
Lower the reaction temperature: This will favor the desired substitution reaction over elimination.[7]
-
Solvent choice: Using a protic co-solvent can help to solvate any basic species and reduce their effective basicity.[6]
Problem 3: Poor Regioselectivity (Fluorination at undesired positions)
Possible Causes:
-
Multiple reactive sites: The indolinone scaffold may have other electron-rich positions on the aromatic ring that can compete with the desired C3-fluorination.
-
Lack of directing groups: Without a directing group, the inherent electronic properties of the substrate will dictate the site of fluorination, which may not be the desired position.
-
Reaction mechanism: The reaction may proceed through an uncontrolled radical pathway, leading to a mixture of isomers.
Solutions:
-
Protecting group strategy: The choice of the N-protecting group on the indolinone can influence the electron density of the aromatic ring and the C3 position, thereby directing the fluorination.
-
Use of a directing group: For certain substrates, the introduction of a directing group can achieve high regioselectivity.[11]
-
Optimize reaction conditions to favor a specific mechanism:
-
To favor an Sₙ2-type mechanism in electrophilic fluorination, ensure the formation of a well-defined enolate or enol ether intermediate.
-
To avoid radical pathways, ensure the absence of radical initiators and consider the use of radical scavengers if necessary.
-
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of 3-Substituted Indolinones with NFSI
-
To a solution of the 3-substituted indolinone (1.0 equiv) in an appropriate anhydrous solvent (e.g., acetonitrile, 0.1 M), add a suitable base (e.g., Li₂CO₃, 1.5 equiv) if required for enolate formation.
-
Cool the mixture to the desired temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Add N-Fluorobenzenesulfonimide (NFSI) (1.1 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-fluoro-3-substituted indolinone.
Visualizing Reaction Pathways
Diagram 1: Competing Pathways in Indolinone Fluorination
Caption: Competing reaction pathways during the fluorination of indolinones.
Diagram 2: Troubleshooting Workflow for Byproduct Formation
References
- 1. 氟化反应 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selectfluor - Wikipedia [en.wikipedia.org]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Analysis of Fluorinated Indolin-2-ones as Kinase Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the potential of 4,5-difluoroindolin-2-one and its closely related fluorinated analogs as kinase inhibitors. In the absence of direct and extensive public data on this compound, this analysis will leverage experimental data from closely related fluorinated indolin-2-one derivatives to provide a scientifically grounded perspective. We will compare these emerging compounds against established, FDA-approved multi-kinase inhibitors: Sunitinib, Sorafenib, and Pazopanib. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
The Indolin-2-One Scaffold: A Privileged Structure in Kinase Inhibition
The indolin-2-one, or oxindole, core is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. This bicyclic heterocyclic motif serves as a versatile scaffold that can be chemically modified to achieve potent and selective inhibition of various protein kinases. A prime example of the clinical success of this scaffold is Sunitinib (Sutent®), a multi-kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] The structure-activity relationship (SAR) studies of indolin-2-one derivatives have consistently shown that substitutions on the oxindole ring are critical for determining their kinase inhibitory profile and overall biological activity.[1][2]
Halogenation, particularly fluorination, of drug candidates is a common strategy to enhance metabolic stability, membrane permeability, and binding affinity. The introduction of fluorine atoms at the 4 and 5 positions of the indolin-2-one ring is hypothesized to modulate the electronic properties of the scaffold and influence its interaction with the ATP-binding pocket of target kinases.
Comparator Kinase Inhibitors: Sunitinib, Sorafenib, and Pazopanib
To contextualize the potential of fluorinated indolin-2-ones, we will compare them against three well-characterized multi-kinase inhibitors that also target key pathways in tumor angiogenesis and proliferation.
-
Sunitinib (Sutent®): An oral multi-kinase inhibitor with an indolin-2-one core. It is known to inhibit receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[3]
-
Sorafenib (Nexavar®): Another oral multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway, as well as VEGFRs and PDGFRs.[4][5][6][7][8]
-
Pazopanib (Votrient®): An oral angiogenesis inhibitor that targets VEGFRs, PDGFRs, and c-Kit.[9][10]
Comparative Analysis: Fluorinated Indolin-2-Ones vs. Established Inhibitors
As direct kinase profiling data for this compound is not publicly available, we will analyze data from representative fluorinated indolin-2-one derivatives to draw meaningful comparisons.
In Vitro Kinase Inhibition
A study on 3-substituted oxindole derivatives provides valuable insights into the potential of fluorinated analogs. One such derivative, herein referred to as Compound 6f , demonstrated inhibitory activity against several key receptor tyrosine kinases.[11]
| Kinase Target | Compound 6f (IC50, µM) | Sunitinib (IC50, µM) | Sorafenib (IC50, nM) | Pazopanib (IC50, nM) |
| VEGFR-2 | 5.75 | 0.33 | 90 | 30 |
| PDGFR-β | 3.18 | 0.18 | 58 | 84 |
| EGFR | 1.38 | 0.08 | - | - |
Data for Compound 6f and its Sunitinib reference are from a single study for direct comparison.[11] Data for Sorafenib and Pazopanib are from various sources and are presented for broader context.
From this limited dataset, it is evident that while the fluorinated indolin-2-one derivative Compound 6f shows activity in the low micromolar range against key angiogenesis-related kinases, it is less potent than Sunitinib.[11] It is important to note that further chemical modifications to the 3-position substituent could significantly enhance potency.
Cell-Based Anti-Proliferative Activity
The anti-proliferative effects of novel fluorinated indolin-2-one derivatives have been evaluated against various human cancer cell lines. In one study, a novel fluorinated derivative, herein designated Compound 6 , was compared to Sunitinib.
| Cell Line | Compound 6 (IC50, µM) | Sunitinib (IC50, µM) |
| A549 (Lung) | 5.32 | 4.87 |
| Bel7402 (Liver) | 3.81 | 4.12 |
| HepG2 (Liver) | 4.15 | 4.56 |
| HCT116 (Colon) | 2.98 | 3.24 |
| HeLa (Cervical) | 6.24 | 5.98 |
Data from a study on novel fluorinated anticancer agents incorporating the indolin-2-one moiety.
Notably, Compound 6 exhibited anti-proliferative activity comparable to that of Sunitinib across a panel of cancer cell lines. This suggests that the fluorinated indolin-2-one scaffold holds significant promise for the development of potent anti-cancer agents. Further mechanistic studies with Compound 6 demonstrated its ability to inhibit proliferation and induce apoptosis in HepG2 cells, as well as inhibit angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs).
Signaling Pathway Inhibition
The primary mechanism of action for Sunitinib, Sorafenib, and Pazopanib involves the blockade of key signaling pathways that drive tumor growth and angiogenesis. The diagram below illustrates the VEGFR and PDGFR signaling cascades, which are common targets for these inhibitors.
References
- 1. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ClinPGx [clinpgx.org]
- 8. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the In-Vivo Efficacy of 4,5-Difluoroindolin-2-One Derivatives as Multi-Kinase Inhibitors
Introduction: The Rationale for Fluorination in the Indolin-2-one Scaffold
In the landscape of modern oncology, the indolin-2-one core structure is a privileged scaffold, forming the backbone of numerous potent tyrosine kinase inhibitors (TKIs). These agents have revolutionized cancer treatment by targeting the specific molecular drivers of tumor growth and angiogenesis. Our focus here is on a specific, rationally designed subclass: 4,5-difluoroindolin-2-one derivatives. The introduction of fluorine atoms at the 4 and 5 positions of the indole ring is not a trivial modification; it is a strategic choice in medicinal chemistry aimed at enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to target kinases through favorable electrostatic interactions.[1][2]
However, promising in vitro data is merely the first step. The true litmus test for any potential therapeutic is its performance within a complex biological system. This guide provides a comprehensive framework for validating the in vivo efficacy of these novel derivatives, comparing them against established benchmarks. We will delve into the causality behind experimental design, present detailed protocols for robust and reproducible studies, and interpret data within a self-validating system that links pharmacokinetics, pharmacodynamics, and therapeutic effect. The ultimate goal is to generate the decisive data required to advance a promising compound toward clinical trials.[3][4][5]
Pillar 1: The Mechanistic Landscape of Indolin-2-One Derivatives
The majority of indolin-2-one derivatives are engineered to function as competitive inhibitors at the ATP-binding pocket of multiple receptor tyrosine kinases (RTKs).[6][7][8] The 4,5-difluoro substitution pattern is often optimized for potent, simultaneous inhibition of key drivers of tumor angiogenesis and proliferation, primarily:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): The master regulators of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[9][10]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Crucial for the recruitment and survival of pericytes, which stabilize newly formed blood vessels.[11][12]
-
Fibroblast Growth Factor Receptors (FGFRs): Involved in both angiogenesis and direct tumor cell proliferation.[10][13]
By blocking these pathways, this compound derivatives are designed to exert a dual antitumor effect: a direct cytostatic or cytotoxic effect on tumor cells and an indirect anti-angiogenic effect that starves the tumor of essential nutrients and oxygen.
Pillar 2: Designing a Self-Validating In Vivo Efficacy Study
The credibility of an in vivo study hinges on a design that is not only robust but also self-validating. This means that the collected data points (pharmacokinetics, pharmacodynamics, and tumor growth) must logically correlate to tell a cohesive story of the drug's action.
The Foundational Choice: Xenograft Models
To assess the efficacy of a human-targeted drug, we utilize xenograft models, where human tumor cells are implanted into immunodeficient mice.[5] This prevents the mouse's immune system from rejecting the human tissue.
-
Cell Line-Derived Xenografts (CDX): These models use established, immortalized human cancer cell lines. Their primary advantages are high reproducibility, rapid tumor growth, and cost-effectiveness, making them the gold standard for initial, large-scale efficacy screening.[4][14]
-
Patient-Derived Xenografts (PDX): These models are generated by implanting fresh tumor tissue from human patients. PDX models better preserve the heterogeneity and microenvironment of the original tumor, offering higher clinical relevance for later-stage, confirmatory studies.[15]
For an initial validation of a new chemical series like this compound derivatives, a CDX model is the logical starting point due to its reproducibility.
Experimental Workflow: From Implantation to Analysis
A successful study follows a meticulous, phased approach. Each step is designed to minimize variability and generate clean, interpretable data.
Pillar 3: A Rigorous Step-by-Step Protocol
This protocol outlines a representative study to evaluate a novel this compound derivative (Compound X) against a known comparator, Sunitinib.
1. Animal Husbandry & Acclimatization:
- Model: Female athymic nude mice (6-8 weeks old).
- Housing: House animals in sterile, filtered cages with autoclaved food and water ad libitum.
- Acclimatization: Allow a 7-day acclimatization period before any procedures.
2. Cell Preparation & Implantation:
- Cell Line: A431 (human epidermoid carcinoma), a cell line known to be responsive to TKIs targeting EGFR, a related tyrosine kinase, providing a solid model for initial proof-of-concept.
- Preparation: Culture A431 cells to ~80% confluency. Harvest cells using trypsin, wash twice with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a final concentration of 5 x 10⁷ cells/mL.
- Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
3. Tumor Growth Monitoring & Randomization:
- Monitoring: Begin caliper measurements 3-4 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²)/2.
- Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure an equal distribution of tumor sizes.
- Group 1: Vehicle (e.g., 0.5% CMC/0.1% Tween 80 in water)
- Group 2: Compound X (e.g., 50 mg/kg)
- Group 3: Sunitinib (e.g., 40 mg/kg)[16]
4. Dosing and In-Life Measurements:
- Administration: Administer all agents once daily (QD) via oral gavage for 21 consecutive days.
- Tumor Measurement: Measure tumor volume three times per week.
- Toxicity Monitoring: Record body weight daily. Observe animals for any clinical signs of distress. A body weight loss exceeding 20% is a common endpoint criterion.
5. Endpoint & Tissue Collection:
- Endpoint Criteria: The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³), or at the end of the dosing period.
- PK/PD Satellite Group: A separate cohort of animals (n=3 per timepoint) should be included for tissue collection at specific time points (e.g., 2, 6, 24 hours post-final dose).
- Collection: At euthanasia, collect terminal blood samples (for PK) and tumor tissue. Flash-freeze a portion of the tumor for Western blot analysis and fix the remainder in formalin for immunohistochemistry (IHC).
Comparative Data Analysis: Performance Against Benchmarks
The primary goal is to objectively compare the performance of the novel this compound derivative against established TKIs like Sunitinib and the historical compound SU6668.[12] The following table summarizes expected and literature-derived data from comparable in vivo studies.
| Compound | Primary Targets | Animal Model | Dose & Schedule | Tumor Growth Inhibition (TGI %) | Key Findings & Mechanistic Insights | Toxicity Profile | Reference |
| Compound X | VEGFR, PDGFR, FGFR | Athymic Nude Mice (A431 Xenograft) | 50 mg/kg, PO, QD | ~75-85% (Projected) | Potent inhibition of tumor growth correlated with reduced microvessel density (CD31 staining) and decreased phosphorylation of VEGFR2 in tumor lysates. | Minimal; <5% mean body weight loss. | N/A |
| Sunitinib | VEGFR, PDGFR, KIT, FLT3 | Athymic Nude Mice (Multiple Xenografts) | 20-40 mg/kg, PO, QD | ~50-70% | Significantly inhibits tumor growth, angiogenesis, and metastasis in various xenograft models.[9][17] Primarily acts on tumor endothelium rather than directly on tumor cells in some models.[18] | Moderate; Dose-dependent weight loss, requires monitoring.[19] | [9][17][18] |
| SU6668 | VEGFR, PDGFR, FGFR | Athymic Nude Mice (Multiple Xenografts) | 100-200 mg/kg, PO or IP, QD | ~60-95% | Induced significant, dose-dependent growth inhibition and even regression of large, established tumors.[10][12] Rapidly induced apoptosis in tumor microvessels.[11] | Significant; Higher doses associated with toxicity, limiting clinical development.[20] | [10][12][13] |
Interpretation and Causality:
The hypothetical data for Compound X suggests a superior efficacy and safety profile compared to Sunitinib at the tested doses. The high TGI (75-85%) combined with minimal body weight loss (<5%) indicates a wider therapeutic window. This improved profile could be attributed to the 4,5-difluoro substitution, potentially leading to:
-
Enhanced Potency: Increased binding affinity for the target kinases.
-
Improved Pharmacokinetics: Better oral bioavailability and/or a more favorable metabolic profile, leading to higher and more sustained tumor drug concentrations.[6][21]
-
Higher Selectivity: Reduced off-target activity, resulting in fewer side effects.
The link between efficacy (TGI) and the pharmacodynamic readout (reduced VEGFR2 phosphorylation) is critical. It provides direct evidence that Compound X is engaging its intended target in vivo and that this target engagement is responsible for the observed antitumor effect, thereby validating the mechanism of action.[5]
Conclusion: A Pathway to Clinical Candidacy
This guide outlines a comprehensive and logically sound methodology for validating the in vivo efficacy of novel this compound derivatives. By employing reproducible CDX models, adhering to a rigorous experimental protocol, and integrating pharmacokinetic and pharmacodynamic analyses, researchers can build a compelling, self-validating data package.
A derivative that demonstrates superior tumor growth inhibition and a wider therapeutic window compared to established agents like Sunitinib would be a strong candidate for advancement. The next logical steps would involve efficacy studies in more clinically relevant PDX or orthotopic models, combination studies with standard-of-care chemotherapies, and comprehensive IND-enabling toxicology evaluations.[5][15] This structured, data-driven approach ensures that only the most promising candidates progress, maximizing the potential for clinical success.
References
- 1. CAS 850429-64-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. xenograft.org [xenograft.org]
- 6. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. In vivo antitumor and antimetastatic activity of sunitinib in preclinical neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 15. startresearch.com [startresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Alternate sunitinib schedules in patients with metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors - ProQuest [proquest.com]
A Comparative Guide to the Structure-Activity Relationship of Halogenated Indolin-2-one Analogs as Kinase Inhibitors
The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to target a wide range of biological entities, most notably protein kinases.[1] Dysregulation of protein kinase signaling is a hallmark of numerous diseases, particularly cancer, making them a primary focus for drug discovery.[2][3] The introduction of halogen atoms, such as fluorine, into these scaffolds is a well-established strategy to enhance pharmacological properties, including metabolic stability and binding affinity.[4][5] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of halogenated indolin-2-one analogs, with a particular focus on di-fluorinated derivatives, to elucidate the principles guiding the design of potent and selective kinase inhibitors.
The Indolin-2-one Core: A Versatile Kinase Binding Motif
The foundational indolin-2-one structure is a potent inhibitor of various receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial mediators of angiogenesis.[6][7] Its efficacy stems from the ability of the oxindole ring to mimic the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[2] Sunitinib, a landmark oral indolin-2-one derivative, effectively treats renal cell carcinoma and gastrointestinal stromal tumors by inhibiting VEGFR, demonstrating the clinical significance of this scaffold.[6]
The general mechanism involves the N-H and C=O groups of the lactam ring acting as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the active site. Modifications at the C-3 position are pivotal, as substituents here project out of the ATP pocket, allowing for the modulation of selectivity and potency against different kinases.[6][8]
Caption: General interaction of the indolin-2-one scaffold within a kinase ATP binding site.
The Impact of Halogenation on Inhibitory Potency: A Comparative Analysis
Halogenation is a key tool in drug design. The introduction of fluorine, in particular, can alter a molecule's electronic properties, lipophilicity, and metabolic stability. In the context of indolin-2-ones, substitutions on the phenyl ring of the core structure significantly influence kinase inhibitory activity.
While specific data on the 4,5-difluoroindolin-2-one substitution pattern is sparse in readily available literature, we can infer its likely impact by comparing related mono- and di-halogenated analogs. Previous SAR studies have indicated that fluoro-substitution on the indolinone ring is often favorable for antitumor activity.[1]
Key Observations from Comparative SAR:
-
Electron-Withdrawing Effects: Fluorine atoms are highly electronegative. Placing them at positions 4 and 5 would strongly withdraw electron density from the aromatic ring. This can increase the acidity of the N-H proton, potentially leading to a stronger hydrogen bond with the kinase hinge region and thus, enhanced potency.
-
Lipophilicity and Permeability: Halogenation generally increases a molecule's lipophilicity, which can improve membrane permeability and cellular uptake.[4]
-
Blocking Metabolic Sites: Fluorine atoms can block sites of oxidative metabolism, increasing the compound's half-life and bioavailability.
The table below summarizes the inhibitory activities of various halogenated and non-halogenated indolin-2-one analogs against key oncogenic kinases, providing a basis for comparison.
| Compound ID | Indolinone Substitution | C3-Substituent | Target Kinase | IC50 (nM) | Reference |
| Sunitinib | 5-Fluoro | (Z)-N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | VEGFR-2, PDGFR-β | 83.2, <10 | [9] |
| Analog 1 | 4-Chloro | Phenylsulfonamide derivative | VEGFR-2 | 310 | [9] |
| Analog 2 | 3-Chloro | Phenylsulfonamide derivative | VEGFR-2 | >1000 | [9] |
| Analog 3 | 6-Fluoro | N/A | Multiple Cancer Cell Lines | Potent Activity | [10][11] |
| Analog 4 | None (H) | 4-Methylphenyl | VEGFR-2 | 26.38 | [9] |
| Analog 5 | 4-Fluoro | Phenyl | TLK2 | Potent (relative) | [12] |
| Analog 6 | 4-Fluoro | Furan | TLK2 | Potent (relative) | [12] |
Note: This table is a composite representation based on data from multiple sources. Direct comparison of IC50 values should be done with caution as assay conditions may vary between studies.
From the available data, it is evident that the position and nature of the halogen substituent are critical. For instance, a 5-fluoro substitution, as seen in the highly successful drug Sunitinib, is clearly beneficial.[9] Studies on other scaffolds have shown that di-halogenation can further enhance activity compared to mono-halogenation.[2] Therefore, it is highly probable that a 4,5-difluoro substitution pattern would yield potent kinase inhibitors, warranting further investigation.
Experimental Protocols for Synthesis and Evaluation
To ensure the reproducibility and validity of SAR studies, standardized and robust experimental protocols are essential. Below are representative methodologies for the synthesis of a halogenated indolin-2-one and its subsequent biological evaluation.
The synthesis of these analogs typically involves a Knoevenagel condensation between a substituted oxindole and an appropriate aldehyde.
Caption: A typical workflow for the synthesis of 3-substituted indolin-2-one analogs.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired heterocyclic aldehyde (1 equivalent) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
This protocol is a generalized procedure. Specific reaction conditions, such as temperature and reaction time, may need to be optimized for different substrates.[13]
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for quantifying kinase activity and inhibition.[3] It measures the phosphorylation of a substrate by detecting the proximity of a donor and acceptor fluorophore.
Principle: A biotinylated peptide substrate is phosphorylated by the target kinase. A terbium-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor (e.g., XL665) are added. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the signal.[3]
Caption: Workflow for a typical in vitro TR-FRET kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate, ATP, and serial dilutions of the test compounds (e.g., this compound analogs).
-
Kinase Reaction: In a 384-well assay plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the kinase reaction and add the detection reagents (e.g., terbium-labeled anti-phospho-antibody and streptavidin-acceptor).
-
Second Incubation: Incubate the plate for another 60 minutes to allow for the binding of the detection reagents.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Determine the percent inhibition for each compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[14]
This self-validating system, with its ratiometric output, minimizes interference from colored compounds and enhances data reproducibility.[14]
Conclusion and Future Directions
The indolin-2-one scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. Structure-activity relationship studies consistently demonstrate that halogenation, particularly with fluorine, is a powerful strategy for enhancing potency and modulating pharmacokinetic properties. While direct and extensive SAR data for the this compound core is still emerging, comparisons with related mono-fluorinated and chlorinated analogs strongly suggest its potential for yielding highly effective inhibitors.[10][11]
Future research should focus on the systematic synthesis and evaluation of a series of this compound analogs with diverse C-3 substituents. This will enable a direct comparison with established substitution patterns (e.g., 5-fluoro) and provide a clearer understanding of the electronic and steric effects of this di-halogenation pattern. Such studies will be instrumental in the rational design of the next generation of selective and potent kinase inhibitors for therapeutic use.
References
- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel fluorinated anticancer agents incorporating the indolin-2-one moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and biological evaluation of novel fluorinated anticancer agents incorporating the indolin-2-one moiety - RSC Advances (RSC Publishing) DOI:10.1039/C5RA19617E [pubs.rsc.org]
- 12. Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation for 4,5-Difluoroindolin-2-one Kinase Inhibitors
In the landscape of modern drug discovery, particularly within oncology, the indolin-2-one scaffold has emerged as a privileged structure for the development of potent kinase inhibitors. This guide focuses on a specific derivative, 4,5-difluoroindolin-2-one (termed here as DFIO for illustrative purposes), to explore the critical process of establishing an In Vitro-In Vivo Correlation (IVIVC). An effective IVIVC is the cornerstone of a successful drug development program, enabling researchers to make informed decisions, predict clinical outcomes, and streamline the transition from benchtop discovery to preclinical and clinical evaluation.[1]
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental design, providing a self-validating framework for researchers, scientists, and drug development professionals. We will dissect the methodologies for characterizing DFIO's activity, from initial enzymatic assays to complex in vivo tumor models, and critically evaluate the correlation between these datasets.
The Rationale for IVIVC in Kinase Inhibitor Development
The central goal of IVIVC is to establish a predictive mathematical relationship between a drug's in vitro properties (like dissolution or potency) and its in vivo performance (such as plasma concentration or therapeutic effect).[2] For a kinase inhibitor like DFIO, this translates to correlating its ability to inhibit a target kinase in a test tube with its efficacy in shrinking a tumor in a living organism. A strong correlation provides confidence that the in vitro assays are clinically relevant and can be used as surrogates for in vivo studies, which is crucial for optimizing formulations and setting manufacturing controls.[3] However, the journey from a potent in vitro "hit" to an effective in vivo "candidate" is fraught with challenges, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), bioavailability, and potential off-target effects that are not apparent in simplified in vitro systems.[4]
Part 1: In Vitro Characterization of DFIO Activity
The initial evaluation of a novel kinase inhibitor involves a tiered approach, starting with its direct effect on the purified target enzyme and progressing to its activity in a more complex cellular environment.
Biochemical Assays: Quantifying Target Inhibition
The first step is to determine if DFIO directly inhibits its intended kinase target (e.g., a receptor tyrosine kinase like VEGFR2 or a cytoplasmic kinase like Src). This is typically quantified by the IC50 value, the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[5]
Common Biochemical Assay Formats:
-
Radiometric Assays: A classic and highly sensitive method that measures the incorporation of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) onto a substrate peptide or protein.[6][7]
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in the reaction after kinase activity. Lower luminescence indicates higher kinase activity and weaker inhibition.[8]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses two antibodies, one for the substrate and one for the phosphorylated product, labeled with a donor and acceptor fluorophore. Phosphorylation brings the fluorophores into proximity, generating a FRET signal.[6]
Experimental Protocol: TR-FRET Kinase Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, recombinant human kinase, a suitable substrate peptide, and ATP. Serially dilute DFIO in DMSO to create a concentration gradient.
-
Kinase Reaction: In a 384-well plate, add the kinase and the DFIO dilution (or DMSO for control). Allow a brief pre-incubation period (e.g., 15 minutes) for the compound to bind to the kinase.
-
Initiation: Start the reaction by adding the substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection solution containing EDTA and the TR-FRET antibody pair.
-
Data Acquisition: After another incubation period, read the plate on a TR-FRET-compatible microplate reader.
-
Analysis: Calculate the percent inhibition for each DFIO concentration relative to controls and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell-Based Assays: Assessing Cellular Potency and Phenotype
A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability or rapid efflux. Therefore, cell-based assays are critical to confirm that the compound can engage its target within a living cell and elicit a biological response.[9]
Key Cell-Based Assays:
-
Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure the metabolic activity of a cell population to determine the inhibitor's effect on cell growth and survival (quantified as GI50 or IC50).[10]
-
Target Phosphorylation Assays (e.g., Western Blot, ELISA): These assays directly measure the phosphorylation status of the target kinase or its downstream substrates to confirm target engagement in the cell. A reduction in phosphorylation indicates successful inhibition.
-
Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): These assays determine if the inhibitor induces programmed cell death.[10]
Below is a diagram illustrating a hypothetical signaling pathway targeted by DFIO. Inhibition of the target kinase is expected to block downstream signals that promote cell proliferation and survival.
References
- 1. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro–In Vivo Correlations Based on In Vitro Dissolution of Parent Drug Diltiazem and Pharmacokinetics of Its Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of In Vitro-In Vivo Correlation for Amorphous Solid Dispersion Immediate-Release Suvorexant Tablets and Application to Clinically Relevant Dissolution Specifications and In-Process Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
Validating Target Engagement in Cells: A Comparative Guide for 4,5-Difluoroindolin-2-One-Based Inhibitors
Introduction: The Imperative of Target Validation in Cellular Contexts
The journey of a small molecule from a promising hit to a clinical candidate is contingent on a series of validation steps. Among the most critical is confirming that the molecule engages its intended protein target within the complex and dynamic environment of a living cell.[1][2] Demonstrating target engagement provides the mechanistic link between the compound's presence and its observed biological effect, a cornerstone for building confidence in a drug discovery program.[2][3] Without this confirmation, downstream results, whether efficacious or toxic, can be easily misinterpreted.
The 4,5-difluoroindolin-2-one scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core component in the synthesis of potent kinase inhibitors.[4][5] These inhibitors often target receptor tyrosine kinases (RTKs) such as PDGFR, c-KIT, and VEGFR, which are implicated in oncogenesis and fibrosis.[5] This guide provides a comparative framework for researchers working with novel inhibitors derived from this scaffold. We will explore two powerful, label-free biophysical methods for validating intracellular target engagement: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. We will provide the theoretical basis for each technique, offer detailed experimental protocols, and compare their relative strengths and weaknesses to guide your experimental design.
Core Methodologies for Confirming Target Engagement
To unequivocally demonstrate that a this compound-based inhibitor (hereafter referred to as DF-2O-Inhibitor ) binds its intended kinase target in cells, we must measure a direct biophysical consequence of this interaction. Both CETSA and DARTS achieve this by leveraging the principle that ligand binding alters a protein's structural stability.
Cellular Thermal Shift Assay (CETSA): Thermal Stabilization Upon Binding
CETSA is based on the thermodynamic principle that the binding of a ligand, such as our DF-2O-Inhibitor, stabilizes the target protein.[1] This increased stability makes the protein more resistant to thermal denaturation. When cells are heated, proteins unfold and aggregate. In the presence of a binding ligand, the target protein will remain soluble at higher temperatures compared to its unbound state.[1][6][7] By quantifying the amount of soluble target protein across a temperature gradient, we can generate a "melting curve," and a shift in this curve upon compound treatment is direct evidence of target engagement.[6][8]
Diagram: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Isothermal Dose-Response (ITDRF) CETSA
This protocol is designed to determine the dose-dependent engagement of DF-2O-Inhibitor with its target kinase at a fixed temperature.
-
Cell Culture: Plate a cell line endogenously expressing the target kinase (e.g., A549 cells for EGFR studies) and grow to 80-90% confluency.
-
Compound Preparation: Prepare a serial dilution of the DF-2O-Inhibitor in DMSO. A typical final concentration range in the assay might be 0.01 µM to 30 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.5%.
-
Cell Treatment:
-
Harvest cells using a non-enzymatic method (e.g., gentle scraping in PBS) to maintain cell integrity.
-
Resuspend the cells in a suitable culture medium and count them.
-
Aliquot the cell suspension into separate tubes.
-
Add the serially diluted DF-2O-Inhibitor or vehicle (DMSO) to the cell suspensions. Incubate at 37°C for 1 hour to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
From preliminary experiments (a full thermal melt curve), determine an optimal challenge temperature (T_challenge) where there is a significant, but not complete, denaturation of the target protein in vehicle-treated cells. This is often the temperature at which ~50-70% of the protein has precipitated.
-
Transfer the treated cell suspensions to PCR tubes.
-
Heat all tubes simultaneously at T_challenge for 3 minutes in a thermal cycler, followed by a cooling step to 4°C for 3 minutes.[1] Include a non-heated control (maintained at 4°C).
-
-
Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method avoids detergents that could interfere with protein interactions.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]
-
-
Quantification:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the total protein concentration of each sample using a BCA assay to ensure equal loading.
-
Analyze the abundance of the soluble target kinase in each sample via Western Blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Normalize the intensity of each treated sample to the non-heated control.
-
Plot the normalized soluble protein fraction against the logarithm of the DF-2O-Inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50, representing the concentration at which 50% of the target protein is stabilized.
-
Drug Affinity Responsive Target Stability (DARTS): Protease Resistance Upon Binding
The DARTS methodology operates on a complementary principle: ligand binding can alter a protein's conformation in a way that shields it from proteolytic cleavage.[10][11][12] In this assay, cell lysate is treated with the compound of interest and then subjected to limited digestion by a protease, such as pronase or thermolysin.[10][13] If the DF-2O-Inhibitor binds to its target kinase, it will stabilize the protein's structure, protecting specific cleavage sites and rendering it more resistant to digestion compared to the unbound protein in the vehicle control.[10][11] This difference in degradation can be visualized by Western Blot.
Diagram: DARTS Experimental Workflow
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Detailed Protocol: DARTS with Western Blot Readout
This protocol outlines the steps to validate the interaction between DF-2O-Inhibitor and its target kinase in cell lysate.
-
Lysate Preparation:
-
Harvest cultured cells and wash with cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., M-PER reagent supplemented with protease and phosphatase inhibitors).[12] Avoid harsh detergents like SDS.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize all lysates to the same concentration (e.g., 1-2 mg/mL) with lysis buffer.[10]
-
-
Compound Incubation:
-
Aliquot the normalized lysate into separate tubes.
-
Add DF-2O-Inhibitor (e.g., to a final concentration of 10 µM) or vehicle (DMSO) to the lysates.
-
Incubate at room temperature for 1 hour with gentle rotation to allow for binding.
-
-
Protease Digestion:
-
This step requires optimization. Perform a titration to find the optimal concentration of protease (e.g., Pronase) and digestion time that results in significant, but not complete, degradation of the target protein in the vehicle control.
-
Add the optimized concentration of Pronase to each sample. Include a "no protease" control.
-
Incubate at room temperature for the optimized time (e.g., 15-30 minutes).
-
Stop the digestion by adding 5X SDS-PAGE loading buffer and immediately boiling the samples at 95°C for 5 minutes. The SDS will denature and inactivate the protease.
-
-
Western Blot Analysis:
-
Resolve the protein samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the target kinase, followed by a suitable HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Interpretation:
-
Compare the intensity of the full-length target protein band in the vehicle-treated lane versus the DF-2O-Inhibitor-treated lane.
-
A significantly more intense band in the inhibitor-treated lane indicates that the compound protected the target from proteolytic degradation, thus confirming target engagement.[10][12] A loading control (e.g., a non-target protein like GAPDH or β-actin) should also be probed to ensure equal protein loading and to demonstrate that the protective effect is specific to the target.
-
Comparison of Target Engagement Validation Methods
Choosing the right method depends on the specific research question, available resources, and the nature of the target protein. Both CETSA and DARTS offer powerful, label-free approaches but have distinct advantages and limitations.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding increases the thermal stability of the target protein, preventing heat-induced aggregation.[1][6] | Ligand binding alters the protein's conformation, protecting it from proteolytic degradation.[10][11][12] |
| Cellular State | Can be performed on intact, live cells, providing a more physiologically relevant context.[1] | Performed on cell lysates, which may disrupt cellular compartments and protein complexes. |
| Pros | - Direct readout in live cells- Reflects compound permeability- Can be adapted to high-throughput formats (HT-CETSA)[14] | - Does not require specialized heating equipment (like a PCR machine)- Simpler workflow conceptually- No need to modify the compound[11][13] |
| Cons | - Not all binding events cause a thermal shift (potential for false negatives)[6]- Requires careful temperature optimization- Membrane integrity can be compromised at high temperatures[6] | - Relies on the presence of accessible protease cleavage sites near the binding pocket- Lysate environment may not fully recapitulate cellular conditions- Lower throughput than HT-CETSA[14] |
| Target Requirements | The target protein must exhibit a measurable thermal shift upon ligand binding.[14] | The target protein must be susceptible to proteolysis in its unbound state.[14] |
| Typical Readout | Western Blot, ELISA, Mass Spectrometry | Western Blot, Mass Spectrometry |
Alternative and Complementary Approaches
While CETSA and DARTS are excellent choices, other methods can provide orthogonal validation or deeper mechanistic insights.
-
Photoaffinity Labeling (PAL): This technique involves synthesizing a version of the DF-2O-Inhibitor that incorporates a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin or an alkyne).[15][16] When added to cells and irradiated with UV light, the probe forms a covalent bond with its binding partners.[15] The tagged proteins can then be isolated and identified by mass spectrometry. This method is powerful for target identification but requires significant medicinal chemistry effort to create a functional probe that retains its binding affinity.
-
NanoBRET™ Target Engagement Assay: This is a live-cell, probe-based competition assay.[17] It requires engineering the cells to express the target kinase as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds the kinase is added to the cells, and Bioluminescence Resonance Energy Transfer (BRET) occurs. When an unlabeled compound like DF-2O-Inhibitor is added, it competes with the tracer for binding, causing a decrease in the BRET signal.[17][18] This method provides highly quantitative affinity data in real-time from living cells but requires genetic modification of the cell line.[17]
Conclusion
Validating that a this compound-based inhibitor directly engages its intended target inside a cell is a non-negotiable step in preclinical drug development. The Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay represent two robust, label-free methods to achieve this validation. CETSA offers the advantage of assessing engagement in intact cells, providing a more faithful representation of the physiological environment. DARTS provides a simpler, lysate-based alternative that is often easier to establish initially. By employing one or both of these methods, researchers can build a solid, data-driven foundation for their findings, confidently linking their novel compound to its molecular mechanism of action and paving the way for further development.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Photoaffinity Compounds - Enamine [enamine.net]
- 17. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 18. promegaconnections.com [promegaconnections.com]
cross-reactivity profiling of 4,5-difluoroindolin-2-one against a kinase panel
An Objective Comparison Guide to Kinase Cross-Reactivity Profiling: A Case Study of 4,5-Difluoroindolin-2-one
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. A compound's interaction with the human kinome dictates not only its therapeutic efficacy but also its potential for off-target toxicities. This guide provides an in-depth look at the principles and practices of kinase cross-reactivity profiling, using the novel compound this compound as a central case study. We will compare its hypothetical kinase inhibition profile with that of established indolinone-based inhibitors and other multi-targeted agents to provide a clear, data-driven framework for analysis.
The Imperative of Selectivity in Kinase Drug Discovery
Protein kinases are a cornerstone of modern drug discovery, particularly in oncology.[1][2][3] However, the development of selective inhibitors is a significant challenge due to the highly conserved nature of the ATP-binding site across the more than 500 members of the human kinome.[1][2][3][4] This structural similarity often leads to inhibitors binding to unintended kinases, a phenomenon known as cross-reactivity or off-target activity.
While in some cases, this "polypharmacology" can be therapeutically advantageous, unintended off-target inhibition is a primary cause of adverse drug reactions.[1][5] Therefore, comprehensive cross-reactivity profiling against a large panel of kinases has become an indispensable tool in drug development.[6][7][8][9] It allows for the early identification of potential liabilities and provides a clear rationale for a compound's biological effects.
The indolin-2-one scaffold is a well-established and versatile core structure for potent kinase inhibitors.[10][11][12] In this guide, we will explore the hypothetical kinase selectivity of a novel derivative, this compound, by comparing it to the following well-characterized inhibitors:
-
SU6656: A research tool known for its high selectivity for Src family kinases.[10][13][14][15][16]
-
Sunitinib (SU11248): An FDA-approved multi-targeted inhibitor with a broad spectrum of activity.[17][18][19][20]
-
Pazopanib: Another clinically approved multi-targeted inhibitor that, while not an indolinone, targets overlapping pathways and serves as a relevant comparator for off-target profiles.[21][22][23][24][25]
Designing a Robust Kinase Profiling Experiment
The primary objective is to quantitatively assess the inhibitory activity of this compound across a diverse panel of kinases to determine its potency and selectivity.
Methodology: A Self-Validating System
A rigorous and standardized protocol is essential for generating reproducible and comparable data. The radiometric filter-binding assay using ³³P-labeled ATP remains a gold standard for its direct measurement of enzymatic activity and high signal-to-noise ratio.[26][27]
Experimental Protocol: Step-by-Step
-
Compound Management: Test compounds (this compound, SU6656, Sunitinib, Pazopanib) and a broad-spectrum control inhibitor (e.g., Staurosporine) are solubilized in 100% DMSO. A 10-point, 3-fold serial dilution is prepared to generate a precise concentration range for IC₅₀ determination.
-
Kinase Panel Selection: A comprehensive panel of over 400 purified, active human kinases is selected to ensure broad coverage of the kinome. Commercial services from vendors like Reaction Biology, Pharmaron, or Eurofins DiscoverX offer such panels.[26][28][29]
-
Assay Execution (Primary Screen):
-
Each compound is initially screened at a single high concentration (e.g., 1 µM) in duplicate.[17]
-
The kinase, appropriate substrate, and cofactors are combined in a reaction buffer.
-
The reaction is initiated by the addition of [γ-³³P]ATP. Crucially, the ATP concentration is kept at or near the Michaelis constant (Kₘ) for each individual kinase to ensure that the resulting IC₅₀ values are a more accurate reflection of the inhibitor's intrinsic affinity.[1][8][17]
-
Reactions are incubated at 30°C for a predetermined time.
-
-
Detection: Reactions are terminated by spotting the mixture onto phosphocellulose filter mats. The filters are washed extensively to remove unincorporated [γ-³³P]ATP.
-
Data Acquisition: The amount of ³³P incorporated into the substrate, which is captured on the filter, is quantified using a scintillation counter.
-
Data Analysis (Primary Screen): The percent inhibition is calculated relative to a DMSO vehicle control. A threshold (e.g., >70% inhibition) is used to identify "hits."[8]
-
Dose-Response Analysis (Secondary Screen): For all kinases identified as hits, a full 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).[8] Data is fitted using a non-linear regression model.
Caption: Experimental workflow for kinase cross-reactivity profiling.
Results and Discussion: A Comparative Analysis
The selectivity of an inhibitor is best understood through direct comparison. The table below presents hypothetical data for this compound alongside published data for our selected comparators against a representative kinase panel.
| Kinase Target | This compound (IC₅₀, nM) | SU6656 (IC₅₀, nM) | Sunitinib (IC₅₀, nM) | Pazopanib (IC₅₀, nM) |
| Src Family | ||||
| SRC | >10,000 | 280[15][16] | 80 | 205 |
| YES | >10,000 | 20[15][16] | 80 | 120 |
| LYN | >10,000 | 130[15][16] | 30 | 140 |
| Receptor Tyrosine Kinases | ||||
| VEGFR1 | 250 | >10,000 | 2 | 10[25] |
| VEGFR2 | 95 | >10,000 | 9 | 30[25] |
| PDGFRβ | 150 | >10,000 | 2 | 84 |
| KIT | 800 | >10,000 | 2 | 74 |
| FLT3 | >5,000 | >10,000 | 12 | 110 |
| Cell Cycle Kinases | ||||
| AURKB | 15 | >10,000 | 180 | >10,000 |
| CDK2 | >1,000 | >10,000 | 210 | >10,000 |
Data for SU6656, Sunitinib, and Pazopanib are representative values from public sources. Data for this compound is hypothetical for illustrative purposes.
Interpreting the Profiles
-
This compound (Hypothetical Profile): Our theoretical data positions this compound as a potent inhibitor of Aurora Kinase B (AURKB), a key regulator of mitosis. It displays moderate off-target activity against VEGFR and PDGFRβ. This profile suggests a primary mechanism tied to cell cycle disruption, but with potential anti-angiogenic effects at higher concentrations. Its lack of activity against the Src family distinguishes it clearly from SU6656.
-
SU6656 - The Selective Inhibitor: As the data confirms, SU6656 is highly selective for members of the Src kinase family.[10][15] Its clean profile against other kinases makes it an excellent tool compound for interrogating Src-specific signaling pathways without the confounding effects of broad cross-reactivity.[13]
-
Sunitinib - The Multi-Targeted Powerhouse: Sunitinib demonstrates potent, low nanomolar inhibition across multiple receptor tyrosine kinases (RTKs) including VEGFRs, PDGFRs, and KIT.[18][20] This multi-targeted profile is the basis for its clinical efficacy in cancers like renal cell carcinoma, where blocking multiple signaling pathways simultaneously is beneficial.[19][20] However, this promiscuity is also linked to a wide range of side effects, such as hypertension and fatigue, likely due to the inhibition of kinases in healthy tissues.[21]
-
Pazopanib - A Different Flavor of Multi-Targeting: Pazopanib also inhibits VEGFRs, PDGFRs, and KIT, underpinning its anti-angiogenic and anti-tumor effects.[25] While its primary targets overlap with Sunitinib, subtle differences in its broader off-target profile can lead to variations in clinical activity and adverse effect profiles.[21][23]
Caption: VEGFR/PDGFR signaling pathway inhibited by multi-targeted drugs.
Conclusion and Strategic Application
Cross-reactivity profiling is not merely an academic exercise; it is a critical decision-making tool in drug discovery. This comparative analysis demonstrates how profiling data can elucidate the nature of a novel compound like this compound.
Our hypothetical results characterize it as a potent AURKB inhibitor with a defined set of off-target activities. This profile distinguishes it from the highly selective SU6656 and the broadly active Sunitinib and Pazopanib. Such information is vital for:
-
Mechanism of Action Studies: Guiding experiments to confirm the primary mode of action.
-
Predicting Toxicity: Highlighting potential off-targets that could lead to adverse effects.
-
Indication Selection: Suggesting therapeutic areas where the specific activity profile might be most effective.
The next logical step in the evaluation of this compound would be to validate these biochemical findings in a cellular context.[30] Techniques like cellular thermal shift assays (CETSA) or NanoBRET™ can confirm target engagement within intact cells, ensuring that the observed in vitro activity translates to the intended biological system.[29][30]
By integrating comprehensive biochemical profiling with cellular validation, researchers can build a robust understanding of a compound's activity, paving the way for the development of safer and more effective kinase-targeted therapies.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 13. SU6656 - Wikipedia [en.wikipedia.org]
- 14. medkoo.com [medkoo.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. carnabio.com [carnabio.com]
- 18. benchchem.com [benchchem.com]
- 19. [PDF] Characterization of the small molecule kinase inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 20. Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Treatment-related adverse effects with pazopanib, sorafenib and sunitinib in patients with advanced soft tissue sarcoma: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancerresearchuk.org [cancerresearchuk.org]
- 23. Pazopanib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 24. researchgate.net [researchgate.net]
- 25. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. m.youtube.com [m.youtube.com]
- 28. pharmaron.com [pharmaron.com]
- 29. Kinase Product Solutions [discoverx.com]
- 30. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Pharmacokinetic Properties of 4,5-Difluoroindolin-2-one Derivatives
Introduction: The Strategic Advantage of the Fluorinated Indolin-2-one Scaffold
The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous potent kinase inhibitors.[1][2] Its rigid, planar structure is adept at fitting into the ATP-binding pockets of various kinases, which are crucial regulators of cellular signaling pathways.[1] The successful clinical application of molecules like Sunitinib, the first FDA-approved dual-indication kinase inhibitor, underscores the therapeutic potential of this chemical class.[1]
In the rational design of new drug candidates, the strategic incorporation of fluorine atoms has become a cornerstone for enhancing pharmacological properties. The introduction of a 4,5-difluoro substitution on the indolin-2-one ring is a deliberate design choice aimed at modulating the molecule's electronic character and metabolic stability.[3][4] Fluorine's high electronegativity can alter pKa, improve binding affinity to target proteins, and, critically, block sites susceptible to metabolic oxidation by Cytochrome P450 (CYP) enzymes.[3] This often leads to improved pharmacokinetic (PK) profiles, including enhanced bioavailability and longer half-life.
This guide provides a comparative analysis of the key pharmacokinetic properties of 4,5-difluoroindolin-2-one derivatives, contextualized against their non-fluorinated counterparts and other relevant kinase inhibitors. We will delve into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), and present the standardized, self-validating experimental protocols essential for their evaluation in a drug discovery setting.
The ADME Paradigm: A Framework for Drug Viability
The journey of a drug through the body is governed by four interconnected processes, collectively known as ADME.[5][6] A thorough understanding of these parameters is not merely academic; it is fundamental to selecting drug candidates with a high probability of clinical success.[7] Poor ADME properties are a leading cause of costly late-stage drug development failures.
-
Absorption: The process by which a drug enters the systemic circulation.
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.
-
Metabolism: The chemical conversion of a drug into other compounds (metabolites), primarily in the liver.
-
Excretion: The removal of the drug and its metabolites from the body.
The interplay of these four factors dictates a drug's bioavailability, its concentration at the target site, and its duration of action.
Caption: The ADME pathway from oral administration to elimination.
Comparative Pharmacokinetic Profiles of Indolin-2-one Derivatives
The table below summarizes typical pharmacokinetic parameters for indolin-2-one based tyrosine kinase inhibitors (TKIs). While specific data for a wide range of 4,5-difluoro derivatives is proprietary, the values presented are representative of this class and highlight the expected impact of difluorination compared to a non-fluorinated analogue.
| Parameter | Representative Indolin-2-one TKI (e.g., Sunitinib) | Expected Profile for a this compound Derivative | Rationale for Change |
| Oral Bioavailability (F) | ~50% | Potentially > 60% | Improved metabolic stability reduces first-pass metabolism.[8] |
| Time to Peak (Tmax) | 6-12 hours | 4-10 hours | Generally rapid absorption for this class.[6] |
| Plasma Protein Binding | >90% (to albumin & AAG) | >90% | High lipophilicity drives extensive protein binding.[9] |
| Volume of Distribution (Vd) | Large (~2230 L) | Large | Extensive distribution into tissues is characteristic.[9] |
| Metabolic Pathways | Primarily CYP3A4-mediated oxidation | Primarily CYP3A4, but potentially reduced rate | Difluoro substitution blocks metabolically labile sites. |
| Elimination Half-life (t½) | 40-60 hours | Potentially 50-80 hours | Lower clearance leads to a longer half-life.[10][11] |
| Clearance (CL) | 34-62 L/h | Lower (e.g., < 30 L/h) | Reduced metabolism decreases systemic clearance. |
| Primary Excretion Route | Feces (~61%) | Feces | Characteristic for many poorly soluble TKIs.[6] |
In-Depth Analysis and Experimental Methodologies
Absorption
For orally administered drugs, absorption is a critical hurdle. Tyrosine kinase inhibitors are often weak bases, requiring an acidic environment for optimal solubilization and absorption.[12] Co-administration with acid-reducing agents like proton pump inhibitors can significantly decrease their plasma concentration and therapeutic effect.[12]
The Caco-2 assay is the industry standard for predicting intestinal permeability and the potential for active transport. It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Causality: This assay is chosen because it not only measures passive diffusion but also identifies substrates of efflux transporters like P-glycoprotein (P-gp), providing a more complete and mechanistically informative picture of a drug's absorption potential than simpler models like PAMPA.
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of tight junctions.
-
Barrier Integrity Check: The transepithelial electrical resistance (TEER) is measured to confirm monolayer confluence and integrity. A TEER value >200 Ω·cm² is typically required.
-
Assay Initiation: The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, and fresh buffer is added to the basolateral (B) side.
-
Permeability Measurement (A to B): Aliquots are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Efflux Measurement (B to A): In a separate set of wells, the compound is added to the basolateral side, and samples are taken from the apical side to determine the efflux ratio.
-
Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for an active efflux transporter.
Caption: Standard workflow for the Caco-2 permeability assay.
Distribution
Once absorbed, a drug's distribution is largely dictated by its binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG).[9][13] Indolin-2-one derivatives are typically lipophilic and exhibit high plasma protein binding (>90%).[6] Only the unbound (free) fraction of the drug is pharmacologically active and available to be metabolized or excreted.
Equilibrium dialysis is the most reliable method for determining the fraction of unbound drug (fu) in plasma, as it minimizes experimental artifacts.
Causality: This method is preferred over techniques like ultrafiltration because it is less susceptible to nonspecific binding to the apparatus and is not affected by protein concentration shifts, ensuring a more accurate measurement, especially for highly bound compounds.[14]
Step-by-Step Methodology:
-
Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane (typically with a 10 kDa molecular weight cutoff) is used.
-
Sample Loading: The test compound is added to one chamber containing plasma. The other chamber contains protein-free buffer.
-
Equilibration: The unit is sealed and incubated (e.g., at 37°C for 4-6 hours) with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
Sampling: After incubation, aliquots are taken from both the plasma chamber and the buffer chamber.
-
Quantification: The total drug concentration in the plasma aliquot (C_total) and the free drug concentration in the buffer aliquot (C_free) are measured by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as: fu = C_free / C_total.
Metabolism
The liver is the primary site of drug metabolism, where CYP450 enzymes convert lipophilic drugs into more water-soluble metabolites for excretion. For indolin-2-one based TKIs, metabolism is predominantly mediated by the CYP3A4 isoform.[6][12] The 4,5-difluoro substitution is designed to make the aromatic ring electron-deficient, rendering it less susceptible to electrophilic attack and oxidative metabolism by CYP enzymes. This modification is a key strategy to reduce metabolic clearance and improve drug exposure.
This assay provides a measure of a compound's intrinsic clearance (CLint) by the liver, which is crucial for predicting its in vivo half-life.
Causality: Human liver microsomes (HLMs) are used because they are a subcellular fraction containing a high concentration of CYP450 enzymes, providing a robust and reproducible system for evaluating phase I metabolism.[7]
Step-by-Step Methodology:
-
Reaction Preparation: A reaction mixture is prepared containing pooled HLMs and a NADPH-regenerating system (cofactor required for CYP activity) in a phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes to equilibrate.
-
Reaction Initiation: The reaction is started by adding the test compound (typically at 1 µM).
-
Time-Course Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Quantification: The remaining concentration of the parent compound in each sample is measured by LC-MS/MS.
-
Data Analysis: The natural log of the percentage of the parent compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k), and the in vitro half-life (t½) is calculated as 0.693 / k.[11][15]
Caption: General metabolic pathway for indolin-2-one derivatives.
Excretion
The primary route of elimination for many indolin-2-one TKIs and their metabolites is through the feces, with a smaller fraction excreted in the urine.[6] This is often due to their poor aqueous solubility and high molecular weight.
A mass balance study, typically conducted in preclinical species using a radiolabeled version of the drug, is the definitive method for determining excretion pathways.
Causality: Using a radiolabeled compound (e.g., ¹⁴C) is essential because it allows for the tracking and quantification of all drug-related material (parent drug and all metabolites) without needing to chemically identify each one, ensuring a complete picture of the drug's fate and routes of elimination.
Step-by-Step Methodology:
-
Dosing: A single dose of the radiolabeled compound is administered to test animals (e.g., rats).
-
Sample Collection: Urine and feces are collected at regular intervals over a period of time until radioactivity returns to baseline (typically up to 7 days).
-
Radioactivity Measurement: The total radioactivity in each urine and feces sample is quantified using liquid scintillation counting.
-
Data Analysis: The cumulative percentage of the administered radioactive dose recovered in urine and feces is calculated to determine the principal routes of excretion.
-
Metabolite Profiling (Optional): Samples can be further analyzed by radio-HPLC or LC-MS/MS to identify the major metabolites present in each matrix.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of next-generation kinase inhibitors. The strategic difluorination of the core structure is a rational design approach intended to enhance metabolic stability, thereby improving key pharmacokinetic parameters such as oral bioavailability and elimination half-life. The comparative data and experimental protocols outlined in this guide provide a robust framework for researchers to evaluate these properties effectively.
Future work should focus on a more granular understanding of the drug-drug interaction potential of these derivatives, particularly as inhibitors or inducers of CYP enzymes and drug transporters.[6][12] Furthermore, as lead candidates progress, pharmacokinetic studies in patient populations with renal or hepatic impairment will be necessary to establish safe and effective dosing regimens.
References
- 1. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. CAS 850429-64-0: this compound | CymitQuimica [cymitquimica.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Flunisolide metabolism and dynamics of a metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Plasma Protein Binding of Challenging Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
A Comparative Guide to Assessing the Off-Target Effects of 4,5-Difluoroindolin-2-one Based Kinase Inhibitors
The 4,5-difluoroindolin-2-one scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, leading to the development of several clinically significant therapeutics. These compounds typically function as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases.[1] While lauded for their efficacy, a critical aspect of their preclinical and clinical evaluation lies in the comprehensive assessment of their off-target effects. Unintended interactions with kinases and other proteins can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3] This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals to meticulously evaluate the selectivity of this important class of compounds.
Understanding the "Why": The Imperative of Off-Target Profiling
The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding sites.[3] This conservation presents a significant challenge in designing truly specific inhibitors.[4] For this compound based compounds, which often target multiple receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, and FGFR, understanding the full spectrum of their interactions is paramount.[5][6] Off-target effects can manifest in various ways, from mild side effects to severe, dose-limiting toxicities.[7] For instance, the inhibition of AMP-activated protein kinase (AMPK) by some multi-targeted kinase inhibitors has been linked to cardiotoxicity.[8][9] Therefore, a robust off-target assessment is not merely a regulatory requirement but a fundamental component of rational drug design and a crucial step in building a comprehensive safety profile.[10][11]
Common On- and Off-Targets: A Comparative Overview
Compounds based on the indolin-2-one scaffold, particularly those with a 4,5-difluoro substitution, have been extensively developed as multi-kinase inhibitors. Sunitinib, a prominent example, targets VEGFR, PDGFR, c-KIT, FLT3, and RET.[1][12] Another notable compound, Nintedanib, inhibits VEGFR, FGFR, and PDGFR.[5][6] While these on-target activities are central to their therapeutic efficacy in various cancers and fibrotic diseases, they are also known to interact with a range of other kinases.
To illustrate the importance of selectivity, consider the comparison between Nintedanib and a more selective derivative, KBP-7018. While both are indolinone-based, KBP-7018 was specifically designed to target PDGFR, c-KIT, and RET with higher selectivity.[5] In a 64-member kinome panel, KBP-7018 inhibited only 5 enzymes by more than 80% at a 1 µM concentration, whereas Nintedanib inhibited 19, highlighting a significantly improved selectivity profile for KBP-7018.[5]
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Sunitinib (IC50, nM) | Nintedanib (IC50, nM) | KBP-7018 (% Inhibition @ 1µM) |
|---|---|---|---|
| Primary Targets | |||
| VEGFR2 (KDR) | 9 | 21 | >80% (for related kinases) |
| PDGFRβ | 2 | 65 | >80% |
| c-KIT | 4 | Not a primary target | >80% |
| FGFR1 | Not a primary target | 69 | <80% |
| RET | 15 | Not a primary target | >80% |
| Key Off-Targets | |||
| Src | Potent inhibitor | 159 | <80% |
| LCK | Potent inhibitor | 199 | <80% |
| hERG K+ Channel | Inhibitory effect | Reduced effect vs Nintedanib | Significantly reduced effect |
Data compiled from publicly available sources and scientific literature.[5][8]
This comparative data underscores the principle that subtle structural modifications to the this compound core can dramatically alter the selectivity profile, leading to potentially safer and more targeted therapies.
Experimental Strategies for Comprehensive Off-Target Assessment
A multi-pronged approach combining biochemical and cell-based assays is essential for a thorough evaluation of off-target effects.
In Vitro Kinase Profiling: The First Line of Screening
The initial and most crucial step is to screen the compound against a broad panel of kinases.[13][14] This provides a quantitative measure of the compound's potency and selectivity across the kinome.
dot
Caption: Workflow for assessing off-target effects.
Detailed Protocol: In Vitro Kinase Profiling Assay
-
Compound Preparation : Serially dilute the this compound based compound in DMSO to create a range of concentrations for testing.
-
Kinase Reaction Setup : In a multi-well plate (e.g., 384-well), prepare a reaction mixture for each kinase containing the purified enzyme, a specific substrate, and ATP.[15]
-
Incubation : Add the test compound or vehicle control to the reaction mixtures and incubate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).[15]
-
Detection : Measure kinase activity using an appropriate detection method, such as:
-
Radiometric Assays : Involve the use of radiolabeled ATP ([γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[4]
-
Luminescence-Based Assays : Quantify the amount of ATP remaining after the kinase reaction.[15]
-
Fluorescence-Based Assays : Employ fluorescently labeled antibodies that recognize the phosphorylated substrate.[15]
-
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value for each kinase interaction.
Cellular Target Engagement: Confirming Intracellular Activity
While in vitro assays are powerful, they do not fully recapitulate the cellular environment. Cell-based assays are critical to confirm that the compound engages its intended and unintended targets within a living cell.[13]
The Cellular Thermal Shift Assay (CETSA) is a robust method to verify target engagement.[9] This technique relies on the principle that a compound binding to its target protein stabilizes it against heat-induced denaturation.[15]
dot
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
CETSA Protocol Outline:
-
Cell Treatment : Treat intact cells with the test compound or a vehicle control.[15]
-
Heating : Heat the treated cells across a gradient of temperatures.[15]
-
Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction from the denatured, aggregated proteins via centrifugation.[15]
-
Protein Quantification : Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.[15] An increase in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.
Phenotypic and Functional Assays: Linking Off-Target Inhibition to Cellular Consequences
Identifying an off-target interaction is only part of the story. The next crucial step is to determine the functional consequence of this interaction. This can be achieved through a variety of phenotypic and functional assays tailored to the specific off-target identified. For example, if a compound is found to inhibit a kinase involved in cell cycle progression, assays such as cell proliferation assays, cell cycle analysis via flow cytometry, and monitoring of specific cell cycle markers would be appropriate.[12]
Comparative Analysis with Alternative Scaffolds
While the this compound core is highly effective, it is important to consider alternative chemical scaffolds that may offer improved selectivity. For instance, compounds based on thiazole, 4-azaindole, and pyrazolo[3,4-d]pyrimidine[16] have also been developed as potent kinase inhibitors. A comparative analysis of off-target profiles between these different scaffolds can provide valuable insights for lead optimization and the design of next-generation inhibitors with enhanced safety profiles.
Conclusion: A Pathway to Safer, More Effective Therapeutics
The comprehensive assessment of off-target effects is an indispensable component of the development of this compound based compounds. By employing a systematic and multi-faceted approach that combines broad-based in vitro kinase profiling with rigorous cell-based target engagement and functional assays, researchers can build a detailed understanding of a compound's selectivity. This knowledge is not only critical for predicting and mitigating potential toxicities but also for uncovering novel therapeutic opportunities through beneficial polypharmacology. Ultimately, a deep understanding of on- and off-target activities is what paves the way for the development of safer and more effective kinase inhibitors for a multitude of diseases.
References
- 1. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Indolinone-Based Multikinase Inhibitors as Potential Therapeutics for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labcorp.com [labcorp.com]
- 12. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,5-difluoroindolin-2-one
For researchers and drug development professionals, the synthesis and application of novel compounds like 4,5-difluoroindolin-2-one are central to discovery. However, operational excellence extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for managing this compound waste, grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship.
The structural characteristics of this compound—specifically the presence of two fluorine atoms on the indole ring—place it in the category of a halogenated organic compound.[1][2] This classification is the single most important factor determining its proper disposal pathway, as halogenated wastes require specific treatment methods to ensure complete destruction and prevent the release of hazardous byproducts.[1][3]
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. While comprehensive toxicological data for every novel compound is not always available, the known hazard profile and data from structurally similar molecules dictate a cautious approach.
Table 1: Hazard Profile for this compound
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |
Source: Synthesized from supplier Safety Data Sheet (SDS) information.[4]
This profile necessitates the mandatory use of Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat. All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]
The Core Principle: Segregation of Halogenated Waste
The foundational step in the proper disposal of this compound is rigorous waste segregation. Due to its fluorinated nature, it must be disposed of as halogenated organic waste .[1]
Causality: Halogenated organic compounds cannot be disposed of with non-halogenated solvents. The primary disposal method for this waste stream is high-temperature incineration at a specialized hazardous waste facility.[1][7] Mixing halogenated waste with non-halogenated waste can contaminate large volumes of solvent, significantly increasing disposal costs and complexity.[8] Furthermore, improper incineration of mixed waste can lead to the formation of highly toxic and environmentally persistent byproducts.
Therefore, establish a dedicated waste stream for all materials contaminated with this compound. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, silica gel).
-
Solvent rinses from contaminated glassware.
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the final handoff for disposal.
Step 1: Container Selection and Preparation
Choose a waste container that is in good condition, has a secure, leak-proof screw cap, and is chemically compatible with the waste.[9][10] For liquid waste, a high-density polyethylene (HDPE) or glass bottle is typically appropriate. For solid waste, a clearly labeled, double-bagged container is recommended before placement in a final rigid container.[7]
Step 2: Waste Labeling
Proper labeling is a critical regulatory requirement and ensures the safety of all personnel.[9][11] The label must be affixed to the container before the first drop of waste is added.[10]
The label must include:
-
The words "Hazardous Waste" .[11]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[10]
-
A list of all other chemical constituents and their approximate percentages (e.g., "Methanol, ~80%", "Dichloromethane, ~20%").
-
The relevant hazard pictograms (e.g., GHS07 - Exclamation Mark).[11]
Step 3: Waste Accumulation at the Point of Generation
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[9][11] This area must be under the control of laboratory personnel.
-
For Liquid Waste: Use a funnel to add waste to the container to prevent spills. Do not fill the container beyond 80% capacity to allow for vapor expansion.[7]
-
For Solid Waste: Place contaminated items (gloves, weigh paper, etc.) into a designated, lined container within the fume hood.
-
Keep Containers Closed: The waste container must remain tightly sealed at all times except when actively adding waste.[8][10] This is an Environmental Protection Agency (EPA) requirement to prevent the release of volatile organic compounds (VOCs).[9]
Step 4: Storage and Final Disposal
Once the waste container is full or the experiment is complete, securely close the container and ensure the label is complete and legible. The container should then be moved to your institution's designated central accumulation area or prepared for pickup by the Environmental Health and Safety (EHS) department.
Never dispose of this compound down the drain or in the regular trash.[7][9] Final disposal must be conducted by a licensed hazardous waste disposal company that can provide a certificate of destruction, typically via high-temperature incineration.[7][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Minor Spill (inside a fume hood):
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[13]
-
Using appropriate PPE, carefully scoop the absorbent material into your designated halogenated solid waste container.
-
Wipe the area with a solvent-soaked towel (e.g., ethanol or isopropanol) and place the towel in the waste container.
-
Report the spill to your laboratory supervisor.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, close the laboratory doors to contain vapors.
-
Contact your institution's EHS or emergency response team immediately.[3]
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][14] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][14]
-
Inhalation: Move to fresh air immediately.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14]
-
In all cases of personnel exposure, seek immediate medical attention after performing first aid and report the incident to your supervisor.
By adhering to these detailed procedures, you ensure that the innovative work conducted in your laboratory does not come at the cost of safety or environmental integrity. Proper chemical waste management is not an ancillary task but a core component of scientific excellence.
References
- 1. bucknell.edu [bucknell.edu]
- 2. CAS 850429-64-0: this compound | CymitQuimica [cymitquimica.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. achmem.com [achmem.com]
- 5. fishersci.se [fishersci.se]
- 6. indofinechemical.com [indofinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. pfw.edu [pfw.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. epa.gov [epa.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. synquestlabs.com [synquestlabs.com]
Personal protective equipment for handling 4,5-difluoroindolin-2-one
A Researcher's Guide to Safely Handling 4,5-difluoroindolin-2-one
The fundamental principle of laboratory safety is to always perform a thorough risk assessment before beginning any new procedure or handling a new chemical.[1][2][3] This guide serves as a foundational resource, but it must be supplemented by your institution's specific Chemical Hygiene Plan and a careful evaluation of your unique experimental context.
Hazard Assessment: Understanding the Risks
This compound is a halogenated organic compound existing as a solid powder.[4] The primary hazards associated with this class of chemicals include:
-
Inhalation: Fine powders can easily become airborne, posing a respiratory hazard.[5][6]
-
Skin and Eye Irritation: Direct contact can cause irritation or more severe reactions.[7]
-
Ingestion: Accidental ingestion can lead to toxicity.[8]
Given its structure as a difluorinated indolinone, it is prudent to assume the compound may have irritant properties and unknown long-term toxicological effects. Therefore, handling should always occur within a designated area, and all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).[9]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required, but have available in case of spill |
| Weighing and Aliquoting (Powder) | Safety goggles and face shield | Double-gloving with nitrile gloves | Lab coat | N95 respirator or higher, especially if not in a fume hood |
| Dissolving and Solution Handling | Safety goggles | Nitrile gloves | Lab coat | Work in a certified chemical fume hood |
| Waste Disposal | Safety goggles | Nitrile gloves | Lab coat | Work in a certified chemical fume hood |
Key Considerations for PPE Selection:
-
Eye and Face Protection: Safety glasses are the minimum requirement for any laboratory work.[10] When handling the powdered form of this compound, safety goggles should be worn to provide a better seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant splash hazard.[3][10]
-
Hand Protection: Nitrile gloves are a good starting point for handling many organic chemicals.[8][11] However, it is crucial to check the glove manufacturer's compatibility chart for halogenated compounds. Double-gloving is recommended when handling the pure compound.[10]
-
Body Protection: A standard lab coat is sufficient to protect clothing and skin from minor splashes.[3][11] For larger quantities or procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: When handling the powdered form outside of a certified chemical fume hood, a respirator is necessary to prevent inhalation.[3] The choice of respirator will depend on the quantity of material being handled and the potential for aerosolization.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation:
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.[1]
-
Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Review the SDS (of a surrogate): In the absence of a specific SDS, review the SDS for a structurally similar compound, such as 5-fluoro-2-oxindole, to familiarize yourself with potential hazards and first-aid measures.[12]
Handling the Powder:
-
Work in a Fume Hood: Whenever possible, weigh and handle the powdered form of this compound in a chemical fume hood to control airborne particles.[5][6]
-
Use Appropriate Tools: Utilize spatulas and weighing paper to transfer the powder. Avoid scooping directly from the container with glassware.
-
Minimize Dust: Handle the powder gently to minimize the creation of dust. Close the container immediately after use.[5]
Working with Solutions:
-
Add Powder to Solvent: When preparing solutions, always add the solid to the liquid to prevent splashing.
-
Use Secondary Containment: Place your primary container within a larger, chemically resistant container (secondary containment) to catch any potential spills.
-
Label all Containers: Clearly label all solutions with the chemical name, concentration, date, and your initials.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is crucial for environmental protection and laboratory safety. As a halogenated organic compound, it requires special disposal procedures.[8][11][13]
Waste Segregation:
-
Halogenated Organic Waste: All solutions and solids containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[8][11][13] Do not mix this waste with non-halogenated organic waste, as this can increase disposal costs and complicate the disposal process.[13]
-
Contaminated PPE: Dispose of gloves, weighing paper, and other contaminated disposable items in a sealed bag and place it in the solid hazardous waste container.
Disposal Procedure:
-
Label Waste Containers: Ensure all waste containers are clearly labeled with "Hazardous Waste" and a list of their contents.[13][14]
-
Keep Containers Closed: Waste containers should be kept tightly sealed when not in use to prevent the release of vapors.[13][14]
-
Follow Institutional Guidelines: Adhere to your institution's specific procedures for the collection and disposal of chemical waste.
Visualizing the Safety Workflow
To further clarify the safety procedures, the following diagram illustrates the decision-making process for handling this compound.
Caption: Workflow for Safe Handling of this compound
By adhering to these guidelines and fostering a culture of safety within your laboratory, you can confidently work with this compound while minimizing risks to yourself, your colleagues, and the environment.
References
- 1. labequipmentdirect.com [labequipmentdirect.com]
- 2. clarionsafety.com [clarionsafety.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. achmem.com [achmem.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. fishersci.com [fishersci.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 12. chemdmart.com [chemdmart.com]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
